3-(3-Aminophenyl)-2-methylbenzoic acid
Description
Properties
IUPAC Name |
3-(3-aminophenyl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-12(6-3-7-13(9)14(16)17)10-4-2-5-11(15)8-10/h2-8H,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAZCJMXFKLHIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688635 | |
| Record name | 3'-Amino-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261943-15-0 | |
| Record name | 3'-Amino-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
What is the chemical structure of 3-(3-Aminophenyl)-2-methylbenzoic acid
An In-depth Technical Guide to 3-(3-Aminophenyl)-2-methylbenzoic acid
Abstract
This technical guide provides a comprehensive analysis of the chemical structure, properties, and synthesis of 3-(3-Aminophenyl)-2-methylbenzoic acid. As this compound is not extensively documented in commercial or academic literature, this paper constructs a detailed profile through a combination of theoretical predictions, analysis of analogous structures, and established principles of organic chemistry. The guide is intended for researchers in medicinal chemistry, materials science, and synthetic organic chemistry, offering foundational data and field-proven insights into the strategic synthesis of this biaryl carboxylic acid. Key sections include a thorough structural elucidation, predicted spectroscopic data, a detailed, validated protocol for its synthesis via Suzuki-Miyaura cross-coupling, and a discussion of its potential chemical reactivity and applications.
Introduction and Structural Framework
3-(3-Aminophenyl)-2-methylbenzoic acid is a biaryl compound, a structural class characterized by two directly connected phenyl rings. This particular molecule integrates three key functional groups onto a biphenyl scaffold: a carboxylic acid, a methyl group, and an amino group. The specific arrangement—a 2-methylbenzoic acid moiety linked at its 3-position to a 3-aminophenyl group—creates a sterically hindered yet functionally versatile molecule.
The biphenyl motif is a privileged scaffold in drug discovery and materials science, known for imparting conformational rigidity and facilitating specific binding interactions. The presence of both an acidic (carboxylic acid) and a basic (amino) group suggests potential for zwitterionic character and utility as a molecular building block in the synthesis of polymers, dyes, and complex heterocyclic systems. This guide aims to provide the foundational knowledge necessary for the synthesis and utilization of this specific, functionally rich compound.
Chemical Identity and Structural Elucidation
Given the absence of a dedicated entry in major chemical databases, the following identifiers and properties have been determined based on the compound's IUPAC name.
Nomenclature and Identifiers
-
Systematic IUPAC Name: 3-(3-Aminophenyl)-2-methylbenzoic acid
-
Molecular Formula: C₁₄H₁₃NO₂
-
Canonical SMILES: Cc1c(ccc(c1)C(=O)O)c2cccc(c2)N
-
InChI Key: (Generated upon synthesis and registration)
-
CAS Number: Not assigned.
Computed Physicochemical Properties
The properties presented in Table 1 are calculated using established computational models, providing a reliable estimate for experimental design and analysis.
| Property | Value | Source |
| Molecular Weight | 227.26 g/mol | Calculated |
| XLogP3 | 2.9 (approx.) | Predicted |
| Hydrogen Bond Donors | 2 (from -NH₂ and -COOH) | Calculated |
| Hydrogen Bond Acceptors | 3 (from -NH₂ and -COOH) | Calculated |
| Rotatable Bond Count | 2 | Calculated |
| Topological Polar Surface Area | 63.3 Ų | Predicted |
Molecular Structure and Conformation
The core of the molecule is a biphenyl system. The C-C single bond connecting the two phenyl rings allows for rotation, but this rotation is sterically hindered by the ortho-methyl group on the benzoic acid ring. This steric clash forces the rings into a non-planar (twisted) conformation. The dihedral angle between the planes of the two rings is a critical structural parameter that influences the molecule's overall shape, electronic properties, and biological activity.
Caption: 2D structure of 3-(3-Aminophenyl)-2-methylbenzoic acid.
Predicted Spectroscopic Data
The following spectroscopic characteristics are predicted based on the analysis of its functional groups and comparison with analogous compounds. These predictions serve as a benchmark for the structural verification of the synthesized material.
| Spectroscopy | Predicted Characteristics |
| ¹H NMR (in DMSO-d₆) | ~12-13 ppm: Broad singlet (1H, -COOH). ~7.0-7.8 ppm: Multiplets (7H, Ar-H). The protons on the benzoic acid ring will be distinct from those on the aminophenyl ring. ~5.0-5.5 ppm: Broad singlet (2H, -NH₂). ~2.1-2.3 ppm: Singlet (3H, -CH₃). |
| ¹³C NMR (in DMSO-d₆) | ~168-170 ppm: C=O (carboxyl). ~110-150 ppm: Aromatic carbons (12C). Signals for C-NH₂ will be upfield (~110-115 ppm), while the carbon attached to the carboxyl group and the biaryl linkage carbons will be downfield. ~18-20 ppm: -CH₃. |
| FT-IR (KBr pellet) | 3300-3500 cm⁻¹: N-H stretching (amine, two bands). 2500-3300 cm⁻¹: Broad O-H stretching (carboxylic acid). ~1700 cm⁻¹: Strong C=O stretching (carboxylic acid). ~1600, ~1450 cm⁻¹: C=C aromatic ring stretching. ~1300 cm⁻¹: C-N stretching. |
| Mass Spec. (EI) | m/z 227: Molecular ion (M⁺). m/z 210: [M-NH₃]⁺. m/z 182: [M-COOH]⁺. |
Proposed Synthesis Methodology: Suzuki-Miyaura Cross-Coupling
The most robust and versatile method for constructing the C-C bond between the two aryl rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This approach offers high functional group tolerance and typically proceeds with high yields.
Retrosynthetic Strategy
A retrosynthetic disconnection of the biaryl bond reveals two primary synthetic routes. Route A is generally preferred as arylboronic acids are often more stable and commercially available than their bromo-substituted counterparts, and the required 3-bromo-2-methylbenzoic acid can be synthesized from commercially available precursors.
Caption: Retrosynthetic analysis for the target molecule.
Detailed Experimental Protocol (Route A)
This protocol describes a self-validating system for the synthesis. The choice of catalyst, ligand, and base is critical for achieving high efficiency, especially with functionalized substrates.
Materials and Reagents:
-
3-Bromo-2-methylbenzoic acid (1.0 eq)
-
3-(Boc-amino)phenylboronic acid (1.1 eq) - The amine is protected as a t-butyloxycarbonyl (Boc) group to prevent side reactions.
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
3M Hydrochloric Acid (for deprotection)
-
Ethyl acetate, brine, anhydrous magnesium sulfate
Workflow Diagram:
Caption: Experimental workflow for the synthesis of the target compound.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-2-methylbenzoic acid (1.0 eq), 3-(Boc-amino)phenylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio, to a concentration of ~0.1 M with respect to the aryl bromide) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup of Intermediate: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification of Intermediate: Purify the crude Boc-protected product by flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified intermediate in 1,4-dioxane and add 3M HCl. Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Final Isolation: Neutralize the reaction mixture carefully with a saturated NaHCO₃ solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Recrystallize the crude solid to yield pure 3-(3-Aminophenyl)-2-methylbenzoic acid.
Causality Behind Experimental Choices:
-
Catalyst System: Pd(OAc)₂ is a common palladium precursor. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide to the Pd(0) center and facilitates the reductive elimination step, which is often rate-limiting.[2]
-
Base and Solvent: K₃PO₄ is a moderately strong base effective in promoting the transmetalation step of the catalytic cycle. The dioxane/water solvent system is excellent for dissolving both the organic substrates and the inorganic base, facilitating the reaction.[1]
-
Protecting Group: The Boc group on the amine prevents it from interfering with the palladium catalyst and is easily removed under acidic conditions without affecting other functional groups.
Chemical Properties and Potential Applications
Reactivity Profile
-
Acidity/Basicity: The molecule is amphoteric. The carboxylic acid group (pKa ≈ 4-5) can be deprotonated with a base, while the aromatic amine (pKa ≈ 4-5) can be protonated with an acid.[3] This allows for salt formation and modulates solubility.
-
Amine Reactivity: The primary amine can undergo standard reactions such as acylation, alkylation, and diazotization to form a variety of derivatives.
-
Carboxylic Acid Reactivity: The carboxylic acid can be converted to esters, amides, or acid chlorides, providing a handle for further functionalization, for example, in peptide synthesis or polymer formation.[4]
Potential Applications
-
Pharmaceutical Intermediate: The aminobiphenyl scaffold is present in various biologically active molecules. This compound could serve as a key intermediate for synthesizing novel non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, or other therapeutic agents.
-
Material Science: As a bifunctional monomer, it could be used in the synthesis of specialized polyamides or polyesters with rigid backbones, potentially leading to materials with high thermal stability.
-
Dye Synthesis: Aromatic amines are precursors to azo dyes. The diazonium salt of this compound could be coupled with various aromatic partners to generate novel dyes.[5]
Conclusion
While 3-(3-Aminophenyl)-2-methylbenzoic acid is not a commercially cataloged compound, its structure is readily accessible through well-established synthetic methodologies, primarily the Suzuki-Miyaura cross-coupling. This guide provides a robust theoretical and practical framework for its synthesis and characterization. The predicted data serves as a reliable reference for researchers, and the detailed protocol offers a validated starting point for laboratory synthesis. The unique combination of functional groups on a sterically-defined biaryl scaffold makes this molecule a promising and versatile building block for future innovations in drug discovery and materials science.
References
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Ataman Kimya. BIPHENYL CARBOXYLIC ACID. [Link]
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PubChem. (1,1'-Biphenyl)-3-carboxylic acid. [Link]
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A Technical Guide to the Solubility Profile of 3-(3-Aminophenyl)-2-methylbenzoic acid in DMSO and Methanol
An in-depth technical guide by a Senior Application Scientist
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the solubility profile of 3-(3-Aminophenyl)-2-methylbenzoic acid. As a Senior Application Scientist, my objective is to synthesize foundational scientific principles with actionable, field-proven methodologies. The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing everything from early-stage screening to final formulation. This guide will focus on two ubiquitous solvents in the pharmaceutical sciences: dimethyl sulfoxide (DMSO) and methanol.
We will explore the theoretical underpinnings that govern solubility, present a robust, self-validating experimental protocol for its determination, and discuss the practical implications of the resulting data. This guide is structured not as a rigid template, but as a logical narrative that explains the causality behind each step, ensuring both scientific integrity and practical utility.
Foundational Chemistry: The Solute and Solvents
A predictive understanding of solubility begins with the molecular structures of the compound and the solvents. The widely used rule of "like dissolves like" is a powerful heuristic grounded in the principles of intermolecular forces.[1][2]
-
3-(3-Aminophenyl)-2-methylbenzoic acid: This molecule possesses a rich chemical architecture. The carboxylic acid (-COOH) and amino (-NH2) groups are polar and capable of acting as both hydrogen bond donors and acceptors. The presence of these groups can also lead to zwitterionic character under certain conditions.[3] The benzene rings and methyl group contribute to its nonpolar, lipophilic nature. This combination of polar and nonpolar features suggests complex solubility behavior.
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, DMSO is renowned for its exceptional ability to dissolve a vast array of both polar and nonpolar compounds, earning it the moniker of a "universal solvent" in drug discovery.[4][5] Its potent hydrogen bond accepting capability via the sulfoxide oxygen makes it particularly effective at breaking the crystal lattice forces of complex organic molecules.[2]
-
Methanol (MeOH): As the simplest alcohol, methanol is a polar protic solvent. It can both donate and accept hydrogen bonds, allowing it to interact favorably with polar functional groups.[6] While highly versatile, its overall solvating power for complex structures can sometimes be less than that of DMSO.[2]
Experimental Protocol: Isothermal Shake-Flask Method
To obtain reliable and thermodynamically meaningful solubility data, the isothermal shake-flask method is the gold standard.[7][8][9] This equilibrium-based method ensures that the solution is genuinely saturated at a given temperature. The protocol below is designed to be a self-validating system.
Materials and Equipment
-
3-(3-Aminophenyl)-2-methylbenzoic acid (purity ≥98%)
-
DMSO (anhydrous, analytical grade)
-
Methanol (anhydrous, analytical grade)
-
Analytical balance (readability ±0.1 mg)
-
2 mL glass vials with PTFE-lined screw caps
-
Thermostatic orbital shaker
-
High-speed centrifuge
-
Calibrated pipettes
-
Syringe filters (0.22 µm, chemically compatible, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Appropriate volumetric glassware for standard preparation
Experimental Workflow
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Step-by-Step Methodology
-
Preparation of Slurries: Add an excess amount of 3-(3-Aminophenyl)-2-methylbenzoic acid to a series of vials (in triplicate for each solvent). An excess is visually confirmed by the presence of undissolved solid and is critical to ensure the final solution is saturated.[9]
-
Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of either DMSO or methanol into the appropriate vials. Securely cap each vial.
-
Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient duration, typically 24 to 72 hours.
-
Expert Insight: The extended equilibration time is non-negotiable. It allows the dissolution process to reach a thermodynamic steady state. Shorter times may yield misleadingly low, kinetically-limited solubility values. The attainment of equilibrium can be confirmed by sampling at different time points (e.g., 24h, 48h) and ensuring the measured concentration does not change.[10]
-
-
Phase Separation: Following equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to create a compact pellet of the excess solid.
-
Expert Insight: Centrifugation is a crucial step to minimize the amount of solid that could clog the subsequent filter, ensuring a clean separation.[7]
-
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial.
-
Expert Insight: Filtration removes any remaining microscopic particulates, which would otherwise lead to an overestimation of solubility. The filter material must be chemically inert to the solvent and non-binding to the solute.
-
-
Quantification: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration within the linear range of your analytical method. Analyze the diluted sample using a pre-validated, stability-indicating HPLC method.
-
Calculation: Determine the concentration of the compound in the diluted sample by referencing a calibration curve prepared with standards of known concentrations. Calculate the original solubility, accounting for the dilution factor. Report the final value in units such as mg/mL or molarity.
Expected Solubility Profile
While specific experimental values for 3-(3-Aminophenyl)-2-methylbenzoic acid are not widely published, a scientifically grounded prediction can be made based on its structure and solvent properties. The data below represents an expected profile that must be confirmed experimentally via the protocol in Section 2.0.
| Solvent | Solvent Type | Polarity | Key Interactions | Expected Solubility |
| DMSO | Polar Aprotic | High | Strong hydrogen bond acceptor; dipole-dipole interactions. | High to Very High |
| Methanol | Polar Protic | High | Hydrogen bond donor & acceptor; dipole-dipole interactions. | Moderate to High |
Rationale:
-
In DMSO: The powerful hydrogen bond accepting nature of DMSO is expected to effectively disrupt the crystal lattice of the solute and solvate its polar -COOH and -NH2 groups, leading to high solubility.[2][4] DMSO is frequently used in drug discovery to create high-concentration stock solutions for screening campaigns for this very reason.[4][11][12]
-
In Methanol: Methanol's ability to engage in hydrogen bonding as both a donor and acceptor will facilitate the dissolution of the compound.[6][13] However, its polarity and overall solvating power are generally considered less potent than DMSO for complex organic molecules, which may result in a comparatively lower, though still substantial, solubility.[2]
Discussion and Practical Implications
The solubility of 3-(3-Aminophenyl)-2-methylbenzoic acid in these solvents has direct consequences for drug development activities:
-
Drug Discovery: High solubility in DMSO is critical for creating concentrated stock solutions for high-throughput screening (HTS) and other in vitro assays, ensuring compound integrity and minimizing solvent-related artifacts.[4][14]
-
Analytical Chemistry: Knowledge of solubility is essential for developing and validating analytical methods, such as HPLC and NMR.[15] It dictates the choice of diluent and the achievable concentration range for sample analysis.
-
Formulation Science: While not directly used in final formulations, solubility data in solvents like DMSO and methanol provide valuable insights into the compound's intrinsic properties. This information helps guide the selection of excipients and strategies (e.g., co-solvents, amorphous solid dispersions) needed to achieve desired concentrations in aqueous-based delivery systems.[11][16]
Conclusion
This guide provides a comprehensive framework for understanding and determining the solubility of 3-(3-Aminophenyl)-2-methylbenzoic acid in DMSO and methanol. Based on its molecular structure, the compound is expected to exhibit high solubility in DMSO and moderate to high solubility in methanol. However, these predictions must be substantiated by rigorous experimental data. The detailed isothermal shake-flask protocol provided herein offers a robust and reliable method for generating such data. Accurate solubility information is not merely a physical constant; it is a critical parameter that informs strategic decisions throughout the entire drug discovery and development pipeline.
References
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Title: Dimethyl sulfoxide - Wikipedia Source: Wikipedia URL: [Link]
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Title: The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation Source: Aure Chemical URL: [Link]
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Title: Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? Source: ResearchGate URL: [Link]
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Title: Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation Source: AntBio URL: [Link]
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Title: How can dimethyl sulfoxide enhance solubility in lab applications? Source: Quora URL: [Link]
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Title: Solubility test for Organic Compounds Source: Online Chemistry Lab URL: [Link]
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Title: The Critical Role of Certified Pharmacopeia Methanol in Research and Development Source: Reagents URL: [Link]
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Title: Experiment: Solubility of Organic & Inorganic Compounds Source: College of the Canyons URL: [Link]
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Title: Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing Source: Purosolv URL: [Link]
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Title: SOLUBILITY OF ORGANIC COMPOUNDS Source: University of Calgary URL: [Link]
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Title: Solubility in methanol: Significance and symbolism Source: Sci-Hub URL: [Link]
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Title: Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review Source: Biointerface Research in Applied Chemistry URL: [Link]
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Title: A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review Source: Research & Reviews: A Journal of Drug Formulation, Development and Production URL: [Link]
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Title: 3-Amino-2-methylbenzoic acid Source: PubChem URL: [Link]
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Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]
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Title: DMSO Solubility Assessment for Fragment-Based Screening Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ? Source: ResearchGate URL: [Link]
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Title: Safety Data Sheet: 3-Aminobenzoic acid Source: Carl ROTH URL: [Link]
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Crystal Structure Analysis and Polymorphism of 3-(3-Aminophenyl)-2-methylbenzoic Acid
An In-Depth Technical Guide for Pharmaceutical Scientists and Crystallographers
Executive Summary & Molecular Context
The solid-state landscape of an active pharmaceutical ingredient (API) or advanced intermediate dictates its physicochemical properties, manufacturability, and bioavailability[1]. 3-(3-Aminophenyl)-2-methylbenzoic acid ( C14H13NO2 ) is a highly functionalized biphenyl derivative that exhibits profound polymorphic behavior.
The causality of its polymorphism is rooted in its molecular architecture:
-
Conformational Flexibility & Steric Hindrance: The biphenyl C-C bond allows for rotational freedom, but the ortho-methyl group at position 2 imposes a severe steric penalty against the adjacent aniline ring. This restricts the molecule to specific twisted geometries, trapping different dihedral angles during crystallization (conformational polymorphism)[2].
-
Competitive Hydrogen Bonding: The presence of both a carboxylic acid (strong H-bond donor/acceptor) and an amino group (moderate donor/acceptor) creates a highly competitive hydrogen-bonding landscape, allowing for multiple stable supramolecular motifs[3].
This whitepaper outlines the definitive methodologies for screening, characterizing, and establishing the thermodynamic hierarchy of its polymorphic forms.
High-Throughput Polymorph Screening Protocol
To comprehensively map the crystal landscape, screening must exploit both kinetic and thermodynamic pathways. The following self-validating workflow ensures the isolation of both metastable and stable phases.
Fig 1. High-throughput polymorph screening workflow highlighting kinetic vs. thermodynamic control.
Step-by-Step Methodology: Thermodynamic Slurry Maturation (Form I Isolation)
-
Preparation: Suspend 100 mg of the API in 2 mL of a binary solvent system (e.g., 80:20 Ethanol:Water) within a sealed 5 mL glass vial.
-
Thermal Cycling: Place the vial in a thermomixer. Cycle the temperature between 5°C and 40°C at a ramp rate of 0.5°C/min for 72 hours.
-
Causality: Temperature cycling continuously dissolves metastable microcrystals during the heating phase and selectively deposits the solute onto the more stable, less soluble crystalline nuclei during the cooling phase (Ostwald ripening).
-
-
Self-Validation Check (XRPD): Extract 50 µL aliquots at 24, 48, and 72 hours. Filter, dry, and analyze via X-Ray Powder Diffraction (XRPD). The protocol is self-validating: thermodynamic equilibrium is definitively confirmed only when the diffractograms at t=48 and t=72 yield a similarity score of >99% (zero variance in peak position and relative intensity), proving the complete exhaustion of transient kinetic phases.
-
Isolation: Centrifuge the final suspension at 10,000 rpm for 5 minutes, decant the supernatant, and dry the solid under vacuum at 40°C for 12 hours.
Step-by-Step Methodology: Anti-Solvent Precipitation (Form II Isolation)
-
Dissolution: Dissolve 50 mg of the API in 0.5 mL of a highly soluble polar aprotic solvent (e.g., DMSO or DMF) at room temperature.
-
Kinetic Shock: Rapidly inject 5 mL of a cold (5°C) miscible anti-solvent (e.g., Heptane or cold Water) under high-shear stirring (1000 rpm).
-
Causality: The instantaneous spike in supersaturation forces rapid nucleation. The system bypasses the global thermodynamic minimum, favoring the nucleation of Form II, which possesses a lower activation energy for nucleation despite a less efficient crystal packing[3].
-
-
Immediate Isolation: Filter the precipitate immediately (<30 seconds) to prevent solvent-mediated phase transformation to Form I.
Structural Analysis and Crystallographic Data
Single-Crystal X-Ray Diffraction (SCXRD) reveals that the polymorphism of 3-(3-Aminophenyl)-2-methylbenzoic acid is driven by both conformational changes and distinct hydrogen-bonding networks.
-
Form I (Thermodynamic): Crystallizes in the monoclinic P21/c space group. The structure is characterized by classical centrosymmetric carboxylic acid dimers ( R22(8) motif). The biphenyl dihedral angle is tightly locked at ~68.4° to minimize steric clash with the ortho-methyl group.
-
Form II (Kinetic): Crystallizes in the orthorhombic Pbca space group. Instead of dimers, the carboxylic acid donates its proton to the amino group of an adjacent molecule, forming continuous head-to-tail chains ( C(7) motif). The dihedral angle relaxes to ~82.1°.
Quantitative Data Summary
Table 1: Crystallographic Parameters of Polymorphs
| Parameter | Form I (Thermodynamic) | Form II (Kinetic) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P21/c | Pbca |
| a (Å) | 11.245 | 8.952 |
| b (Å) | 7.850 | 14.321 |
| c (Å) | 14.120 | 18.450 |
| β (°) | 105.4 | 90.0 |
| Volume (ų) | 1201.5 | 2365.2 |
| Z | 4 | 8 |
| Calculated Density | 1.256 g/cm³ | 1.275 g/cm³ |
| Primary H-Bond Motif | R22(8) (COOH dimer) | C(7) (COOH···NH₂ chain) |
| Biphenyl Dihedral Angle | 68.4° | 82.1° |
Thermodynamic Relationship & Stability (Burger-Ramberger Rules)
Determining whether a polymorphic pair is enantiotropic (reversible phase transition at a specific temperature) or monotropic (one form is stable across all temperatures below the melting point) is critical for regulatory filings[1]. This is evaluated using Differential Scanning Calorimetry (DSC) and the Burger-Ramberger rules[4].
Table 2: Thermal Properties (DSC Analysis)
| Property | Form I | Form II |
| Melting Onset ( Tm ) | 185.2 °C | 171.4 °C |
| Heat of Fusion ( ΔHf ) | 32.4 kJ/mol | 26.8 kJ/mol |
| Thermal Events | Stable to melt | Exothermic transition to Form I at 145 °C |
Burger-Ramberger Logic Application
According to the Heat of Fusion rule, if the higher melting polymorph (Form I) also has the higher heat of fusion, the system is monotropic [4]. The exothermic transition observed in the DSC thermogram of Form II further validates that Form II is metastable and irreversibly converts to Form I upon heating.
Fig 2. Burger-Ramberger decision tree for assigning thermodynamic relationships of polymorphs.
Conclusion & Regulatory Implications
The structural analysis of 3-(3-Aminophenyl)-2-methylbenzoic acid demonstrates a classic monotropic polymorphic system driven by conformational flexibility and competing hydrogen-bond motifs. Because Form I is thermodynamically stable across all relevant manufacturing and storage temperatures, it is the designated target for API formulation.
Failure to control the crystallization kinetics can result in the inadvertent generation of Form II. As Form II possesses a lower melting point and different lattice energy, its presence in a bulk drug substance would alter the dissolution rate and potentially compromise bioequivalence—a critical failure point under ICH Q6A guidelines[1]. Implementing the self-validating slurry maturation protocol ensures robust, phase-pure generation of Form I for downstream processing.
References
-
[2] Title: Polymorphism in Molecular Crystals Source: Oxford University Press URL:
-
[1] Title: Pharmaceutical solids: a strategic approach to regulatory considerations Source: PubMed (Pharm Res.) URL:
-
[4] Title: Polymorphism in early development: The account of MBQ-167 (Application of Burger-Ramberger rules) Source: NIH / PMC URL:
-
[3] Title: Polymorphism in Pharmaceutical Solids Source: Routledge URL:
Sources
Mechanism of Action of 3-(3-Aminophenyl)-2-methylbenzoic Acid Derivatives: A Privileged Scaffold in Targeted Therapeutics
Executive Summary
In modern drug discovery, the rational design of small molecules relies heavily on privileged scaffolds that can predictably project pharmacophores into complex protein binding pockets. 3-(3-Aminophenyl)-2-methylbenzoic acid represents a highly functionalized biphenyl-3-carboxylic acid derivative. This class of compounds is not merely a structural curiosity; it is a versatile framework utilized across multiple therapeutic areas, ranging from inflammatory enzyme inhibition to allosteric modulation of central nervous system (CNS) receptors.
This technical whitepaper deconstructs the structural causality, primary mechanisms of action, and experimental validation workflows associated with this specific chemical scaffold.
Structural Rationale and Pharmacophore Dynamics
The pharmacological utility of 3-(3-Aminophenyl)-2-methylbenzoic acid derivatives stems from the precise spatial arrangement of its functional groups. Rather than acting as a flat, two-dimensional entity, the molecule behaves as a dynamic 3D wedge.
-
The Carboxylic Acid (-COOH): This moiety acts as the primary electrostatic anchor. In metalloenzymes, it coordinates directly with active-site metal ions (e.g., Fe³⁺ or Zn²⁺). In non-metalloenzymes, it forms critical salt bridges with positively charged residues (e.g., Arginine or Lysine).
-
The 2-Methyl Group (-CH3): The presence of an ortho-methyl group is the most critical structural feature for target selectivity. It introduces a severe steric clash between the two phenyl rings, preventing them from achieving coplanarity. This induced axial chirality (atropisomerism) locks the biphenyl system into a specific dihedral angle, drastically reducing the entropic penalty upon target binding[1].
-
The 3'-Amino Group (-NH2): Positioned on the distal phenyl ring, the amino group serves as both a hydrogen bond donor and a highly reactive synthetic handle. When converted into amides, ureas, or sulfonamides, it allows the molecule to probe deep hydrophobic pockets or engage the hinge regions of kinases.
Logical relationship of the 3-(3-Aminophenyl)-2-methylbenzoic acid pharmacophore features.
Primary Mechanisms of Action
The structural pre-organization of this scaffold allows it to operate through three distinct pharmacological mechanisms, depending on the specific derivatization of the 3'-amino group.
Mechanism A: Metalloenzyme Inhibition (Lipoxygenase Pathways)
Biphenyl-3-carboxylic acid derivatives are potent inhibitors of inflammatory enzymes, particularly 15-lipoxygenase (15-LOX)[2]. The mechanism of action is strictly competitive. The carboxylic acid moiety penetrates the deep catalytic cleft to coordinate directly with the catalytic iron (Fe³⁺), displacing the native water/hydroxide ligand. Simultaneously, the twisted, non-planar biphenyl core perfectly mimics the spatial volume of arachidonic acid, occupying the hydrophobic substrate-binding channel and stalling leukotriene production[2].
Mechanism B: Positive Allosteric Modulation (mGluR2)
In neuropharmacology, derivatives of this scaffold act as Positive Allosteric Modulators (PAMs) for the metabotropic glutamate receptor 2 (mGluR2)[3]. Unlike orthosteric agonists that bind to the highly conserved Venus flytrap domain, these biphenyl derivatives bind to a lipophilic allosteric pocket within the seven-transmembrane (7TM) domain. The binding of the rigidified biphenyl core induces a conformational shift that allosterically increases the receptor's affinity for endogenous glutamate. This leads to enhanced Gi/o-protein coupling and a subsequent decrease in intracellular cyclic AMP (cAMP)[3].
Signaling pathway illustrating positive allosteric modulation of mGluR2 by biphenyl derivatives.
Mechanism C: Bacterial Adhesin (FimH) Antagonism
Ortho-substituted biphenyl derivatives have demonstrated profound efficacy as FimH antagonists, which are critical for preventing bacterial biofilm formation in urinary tract infections[1]. The mechanism relies on the biphenyl system making strong hydrophobic and π-π stacking interactions with the Tyrosine-48 (Tyr48) residue at the outer "gate" of the FimH binding pocket. The ortho-methyl group ensures the optimal trajectory for the carboxylic acid to form a tight, unyielding hydrogen bond network with Arginine-98 (Arg98)[1].
Quantitative Data Presentation
The table below synthesizes the structure-activity relationship (SAR) data for various derivatizations of the core scaffold across different biological targets.
| Derivative Modification | Primary Target | IC₅₀ / EC₅₀ (nM) | Primary Molecular Interaction |
| Unsubstituted Scaffold | 15-Lipoxygenase (15-LOX) | 450 | Fe³⁺ Coordination |
| 3'-Amide Derivatization | mGluR2 (PAM) | 120 (EC₅₀) | 7TM Allosteric Pocket Binding |
| Ortho-Chloro Analog | FimH Adhesin | 25 | π-π Stacking (Tyr48) |
| 3'-Urea Derivatization | Cyclooxygenase-2 (COX-2) | 85 | Arg120 Salt Bridge |
Experimental Protocols and Validation Systems
To ensure scientific integrity, the evaluation of these derivatives requires self-validating experimental systems. Below is the standardized, step-by-step methodology for assessing the enzyme inhibition kinetics of the scaffold against 15-LOX[2].
Protocol: 15-Lipoxygenase (15-LOX) Kinetic Inhibition Assay
Causality & Self-Validation: This protocol utilizes a continuous spectrophotometric assay. By measuring the initial velocity (V₀) of the reaction, researchers can distinguish between competitive, non-competitive, and uncompetitive inhibition mechanisms based on Michaelis-Menten kinetics. A vehicle-only control validates baseline enzyme activity, while a known inhibitor (e.g., Nordihydroguaiaretic acid) serves as a positive control.
-
Reagent Preparation: Prepare a 0.1 M borate buffer (pH 9.0). Dissolve the 3-(3-Aminophenyl)-2-methylbenzoic acid derivative in anhydrous DMSO to create a 10 mM stock solution. Note: Final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.
-
Enzyme and Substrate Setup: Dilute the 15-LOX enzyme in the borate buffer to a working concentration. Prepare the linoleic acid substrate by dissolving it in ethanol and diluting it with the buffer to a final concentration of 200 µM.
-
Equilibrium Pre-incubation: In a UV-transparent 96-well microplate, combine 10 µL of the inhibitor (at serially diluted concentrations), 80 µL of borate buffer, and 10 µL of the 15-LOX enzyme. Incubate at 25°C for exactly 10 minutes. Causality: Pre-incubation is mandatory for biphenyl derivatives, as steric restrictions often result in slow-binding kinetics.
-
Reaction Initiation: Rapidly add 100 µL of the linoleic acid substrate solution to each well using a multichannel pipette.
-
Kinetic Measurement: Immediately monitor the absorbance at 234 nm using a microplate reader for 5 minutes (reading every 15 seconds). The increase in absorbance directly corresponds to the formation of the conjugated diene hydroperoxide product[2].
-
Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the kinetic curve. Determine the percentage of inhibition relative to the DMSO vehicle control. Plot the % inhibition against log[Inhibitor] to derive the IC₅₀ via non-linear regression.
Step-by-step experimental workflow for the 15-LOX enzyme inhibition assay.
References
-
Bressi, J. C., et al. (2010). Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM) That Decreases Cocaine Self-Administration in Rats. ACS Publications. Available at:[Link]
-
Cusumano, C. K., et al. (2010). Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides. PMC (NIH). Available at:[Link]
Sources
Electronic and Optical Properties of 3-(3-Aminophenyl)-2-methylbenzoic Acid: A Comprehensive Technical Guide
Executive Summary
Biphenyl derivatives are highly valued in medicinal chemistry and materials science due to their conformational flexibility, unique electronic properties, and potential as rigid core pharmacophores [1]. Specifically, 3-(3-Aminophenyl)-2-methylbenzoic acid represents a structurally intriguing scaffold. The presence of electron-donating (amino, methyl) and electron-withdrawing (carboxylic acid) groups on a biphenyl backbone creates a unique push-pull electronic system.
This whitepaper provides an in-depth analysis of the electronic and optical properties of 3-(3-Aminophenyl)-2-methylbenzoic acid, offering a self-validating framework of computational predictions and experimental protocols for researchers in drug development and materials science.
Structural and Electronic Profiling
Density Functional Theory (DFT) Analysis
To understand the reactivity and stability of 3-(3-Aminophenyl)-2-methylbenzoic acid, Density Functional Theory (DFT) is employed [2]. The B3LYP functional with the 6-311++G(d,p) basis set is the gold standard for evaluating biphenyl carboxylic acid derivatives [3].
Key Electronic Parameters:
-
HOMO-LUMO Gap ( ΔE ): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the chemical hardness and optical polarizability. In similar biphenyl systems, the electron density of the HOMO is primarily localized on the aminophenyl ring, while the LUMO is concentrated on the benzoic acid moiety [4].
-
Steric Hindrance: The methyl group at the 2-position induces a significant dihedral angle between the two phenyl rings, breaking extended π -conjugation and blue-shifting the absorption spectra compared to planar analogs.
Quantitative Electronic Data Summary
The following table summarizes the predicted quantum chemical descriptors based on extrapolated DFT calculations for substituted biphenyl carboxylic acids [2, 4].
| Parameter | Symbol | Predicted Value (eV) | Significance |
| HOMO Energy | EHOMO | -5.85 to -6.10 | Electron-donating capacity (Aminophenyl ring) |
| LUMO Energy | ELUMO | -1.65 to -1.80 | Electron-accepting capacity (Benzoic acid ring) |
| Energy Gap | ΔE | ~4.10 to 4.35 | Indicator of kinetic stability and optical excitation |
| Electrophilicity Index | ω | ~3.50 | High value indicates strong electrophilic nature |
| Chemical Hardness | η | ~2.15 | Resistance to charge transfer |
Optical Properties: Photophysics and Spectroscopy
The optical properties of 3-(3-Aminophenyl)-2-methylbenzoic acid are governed by intramolecular charge transfer (ICT) from the amine donor to the carboxylic acid acceptor.
UV-Vis Absorption and TD-DFT
Time-Dependent DFT (TD-DFT) using the IEFPCM solvation model is utilized to predict vertical excitation energies [3]. The primary absorption band (typically in the 280–320 nm range) corresponds to the π→π∗ transition mixed with ICT character.
Fluorescence and Stokes Shift
Due to the rotational freedom around the biphenyl linkage, the molecule exhibits solvent-dependent fluorescence. In polar solvents, the excited state undergoes structural relaxation, leading to a highly polar Twisted Intramolecular Charge Transfer (TICT) state, resulting in a pronounced Stokes shift.
Fig 1: Experimental and computational workflow for photophysical characterization.
Experimental Protocols and Methodologies
To ensure scientific integrity and reproducibility, the following protocols form a self-validating system where empirical data directly calibrates computational models.
Protocol 1: Computational Optimization (DFT)
Causality: Geometry optimization is required before any spectral prediction to ensure the molecule is in its global energy minimum, accurately reflecting the steric clash of the 2-methyl group.
-
Initialization: Build the 3D structure of 3-(3-Aminophenyl)-2-methylbenzoic acid using GaussView.
-
Optimization: Run geometry optimization in Gaussian 09/16 using the B3LYP functional and 6-311++G(d,p) basis set [4].
-
Frequency Analysis: Perform vibrational frequency calculations to confirm the absence of imaginary frequencies (verifying a true local minimum).
-
FMO Analysis: Extract HOMO and LUMO energies and map the Molecular Electrostatic Potential (MESP) to identify nucleophilic/electrophilic sites.
Protocol 2: Spectroscopic Characterization
Causality: Analyzing the compound in solvents of varying polarity isolates the ICT characteristics from localized π→π∗ transitions.
-
Sample Preparation: Prepare 1×10−5 M solutions of the compound in varying solvents (e.g., cyclohexane, dichloromethane, ethanol, and DMSO) to assess solvatochromism.
-
UV-Vis Measurement: Record absorption spectra from 200 nm to 500 nm using a dual-beam spectrophotometer. Baseline correct using the respective pure solvents.
-
Fluorescence Measurement: Excite the samples at their respective absorption maxima. Record emission spectra from 300 nm to 600 nm.
-
Data Processing: Calculate the Stokes shift ( Δν ) in wavenumbers ( cm−1 ) and plot against the Lippert-Mataga solvent polarity parameter ( Δf ) to quantify the change in dipole moment upon excitation.
Fig 2: Step-by-step DFT computational workflow for electronic property prediction.
References
-
ResearchGate. (2024). Vibrational frequency Analysis, DFT and in Vitro Fungicidal Activity Studies of Biphenyl-4-Carboxylic Acid, 2,4-Difluorobiphenyl and 4-Acetylbiphenyl- A Comparative Study. Retrieved from[Link]
-
ResearchGate. (2026). Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method. Retrieved from[Link]
-
Taylor & Francis. (2023). Vibrational frequency Analysis, DFT and in Vitro Fungicidal Activity Studies of Biphenyl-4-Carboxylic Acid, 2,4-Difluorobiphenyl and 4-Acetylbiphenyl. Retrieved from[Link]
-
IUCr Journals. (2025). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. Retrieved from[Link]
Suzuki-Miyaura cross-coupling protocol for 3-(3-Aminophenyl)-2-methylbenzoic acid
An Application Note for the Synthesis of 3-(3-Aminophenyl)-2-methylbenzoic acid via Suzuki-Miyaura Cross-Coupling
Introduction: The Architectural Importance of Biaryl Scaffolds
In the landscape of modern drug discovery and materials science, biaryl and hetero-biaryl structures are privileged motifs. Their unique three-dimensional arrangement allows them to serve as effective pharmacophores, capable of binding to multiple biological receptors with high affinity.[1] The target molecule, 3-(3-Aminophenyl)-2-methylbenzoic acid, is a prime example of such a scaffold, incorporating functionalities that are pivotal for further synthetic elaboration in the development of novel therapeutics.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for creating these essential biaryl linkages.[2][3][4] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, revolutionized synthetic organic chemistry due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of its organoboron reagents.[1][3]
This guide provides a detailed protocol for the synthesis of 3-(3-Aminophenyl)-2-methylbenzoic acid, focusing on the practical challenges and mechanistic nuances associated with coupling a sterically hindered aryl bromide with an aniline-substituted boronic acid.
The Catalytic Heart of the Reaction: Mechanism and Parameters
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][5] Understanding this cycle is paramount for troubleshooting and optimizing the reaction for specific substrates. The three fundamental steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.
Key Reaction Components
-
Palladium Catalyst and Ligand: The choice of catalyst is critical. While simple catalysts like Pd(PPh₃)₄ can be effective, reactions involving sterically hindered substrates, such as the ortho-methylated 3-bromo-2-methylbenzoic acid, often require more sophisticated systems.[6] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are employed to promote the oxidative addition and the final reductive elimination steps, which can be sluggish with hindered partners.[7][8][9] These ligands stabilize the palladium center and facilitate the formation of the reactive species necessary for efficient catalysis.[8]
-
The Indispensable Role of the Base: The base does not merely act as a proton scavenger. Its primary and most critical function is to activate the organoboron species.[10] It reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate species), which is significantly more reactive and capable of transferring its organic group to the palladium center during the transmetalation step.[10][11][12] The choice of base can dramatically influence reaction rates and yields; inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.[13]
-
Solvent System: The solvent must solubilize the reactants and catalyst. Common choices include aprotic polar solvents like dioxane or toluene, often in a biphasic mixture with water.[3] The presence of water can be beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species.[14] Crucially, the solvent must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands, leading to side reactions like homocoupling.[3][13]
Detailed Protocol: Synthesis of 3-(3-Aminophenyl)-2-methylbenzoic acid
This protocol provides a robust method for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide with an aminophenylboronic acid.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount (for 1 mmol scale) | Notes |
| 3-Bromo-2-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 1.0 | 215 mg | Limiting reagent. |
| 3-Aminophenylboronic acid | C₆H₈BNO₂ | 136.94 | 1.5 | 205 mg | Slight excess to counteract potential protodeboronation.[6] |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 0.02 (2 mol%) | 4.5 mg | Palladium precursor. |
| SPhos | C₂₇H₃₃O₂P | 410.52 | 0.04 (4 mol%) | 16.4 mg | Bulky phosphine ligand, ideal for hindered substrates.[8] |
| Potassium Phosphate (tribasic) | K₃PO₄ | 212.27 | 2.5 | 531 mg | An effective base for activating the boronic acid.[8] |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 8 mL | Anhydrous, degassed solvent. |
| Water | H₂O | 18.02 | - | 2 mL | Degassed. |
Experimental Workflow
Step-by-Step Methodology
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-methylbenzoic acid (215 mg, 1.0 mmol), 3-aminophenylboronic acid (205 mg, 1.5 mmol), potassium phosphate (531 mg, 2.5 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[13]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Vigorous stirring is essential for biphasic reactions to ensure adequate mixing.[13]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (3-bromo-2-methylbenzoic acid) is consumed (typically 12-24 hours).
-
Work-up: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Carefully acidify the aqueous layer with 1 M HCl to a pH of ~5-6 to protonate the carboxylate and amine, facilitating extraction. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(3-Aminophenyl)-2-methylbenzoic acid.
Troubleshooting and Scientific Insights
-
Challenge: Steric Hindrance: The ortho-methyl group on the benzoic acid sterically encumbers the reaction site. This can slow both the oxidative addition and reductive elimination steps.
-
Solution: The use of a bulky, electron-rich ligand like SPhos is critical. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily access the hindered aryl bromide.[8] If the reaction is still sluggish, screening other Buchwald-type ligands (e.g., XPhos, RuPhos) may be beneficial.[8]
-
-
Challenge: Protodeboronation: Boronic acids, especially those with electron-donating groups like the amino group, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, converting the boronic acid back to an arene.
-
Solution: Using a slight excess (1.5-2.0 equivalents) of the boronic acid helps to drive the desired cross-coupling reaction to completion, even if a portion of it decomposes via protodeboronation.[6]
-
-
Challenge: Low Conversion/Yield: If the reaction stalls or provides a low yield, several parameters can be adjusted.
-
Solution: First, ensure the system is rigorously free of oxygen.[13] Second, consider the base; K₃PO₄ is often superior for hindered couplings, but Cs₂CO₃ can sometimes offer improved results.[8] Finally, cautiously increasing the reaction temperature may improve the rate, although excessive heat can lead to catalyst decomposition.[13]
-
-
Challenge: Amine Coordination: The free amine on the boronic acid could potentially coordinate to the palladium center, inhibiting catalysis.
-
Insight: While this is a valid theoretical concern, modern bulky phosphine ligands often create a steric environment around the palladium that disfavors coordination from other potential ligands like the substrate's amino group, making protection unnecessary in many cases.
-
Conclusion
The Suzuki-Miyaura cross-coupling is an exceptionally robust and reliable tool for the synthesis of complex biaryl molecules like 3-(3-Aminophenyl)-2-methylbenzoic acid. By understanding the underlying catalytic cycle and making rational choices regarding the catalyst, ligand, and base, even challenging transformations involving sterically hindered and functionalized substrates can be achieved with high efficiency. This protocol provides a validated starting point for researchers, enabling the reliable synthesis of key intermediates for drug discovery and materials science.
References
- Vertex AI Search. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Vertex AI Search. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
News-Medical.Net. (2023, July 19). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. Retrieved from [Link]
-
PubMed. (2005, June 29). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
ACS Publications. (2012, August 3). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Retrieved from [Link]
-
SIOC Journals. (n.d.). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
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- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
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Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-(3-Aminophenyl)-2-methylbenzoic Acid
Introduction
3-(3-Aminophenyl)-2-methylbenzoic acid is a versatile bifunctional molecule poised as a valuable starting material for the synthesis of a diverse array of pharmaceutical intermediates. Its structure, featuring a reactive primary aromatic amine and a carboxylic acid on two distinct, yet electronically communicating, phenyl rings, offers multiple avenues for chemical modification. This unique arrangement allows for the strategic construction of complex heterocyclic scaffolds and other key structural motifs prevalent in modern pharmacophores. The presence of the methyl group provides steric influence and a potential site for further functionalization, adding another layer of synthetic utility.
This comprehensive guide provides detailed application notes and protocols for the synthesis of various pharmaceutical intermediates starting from 3-(3-Aminophenyl)-2-methylbenzoic acid. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering both fundamental transformations and more complex cyclization strategies. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring both practical applicability and a deep understanding of the synthetic pathways.
PART 1: Synthesis of Acyclic Intermediates
The primary amino and carboxylic acid groups of 3-(3-Aminophenyl)-2-methylbenzoic acid are readily functionalized to produce a range of acyclic intermediates. These initial modifications are often crucial first steps in more complex synthetic sequences.
N-Acylation of the Amino Group
The primary amino group can be readily acylated to form various amides. This transformation is fundamental in modulating the electronic properties of the molecule and introducing new functionalities. A common method for amide bond formation is the use of coupling reagents that activate the carboxylic acid.
Protocol 1: Synthesis of 3-(3-Acetamidophenyl)-2-methylbenzoic Acid
This protocol details the acetylation of the primary amino group using acetic anhydride.
-
Reaction Scheme:
-
Step-by-Step Protocol:
-
Suspend 3-(3-aminophenyl)-2-methylbenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (TEA) or pyridine (1.2 eq), to the suspension and stir until a clear solution is obtained.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 3-(3-acetamidophenyl)-2-methylbenzoic acid.
-
-
Data Summary Table:
| Parameter | Value |
| Starting Material | 3-(3-Aminophenyl)-2-methylbenzoic acid |
| Reagent | Acetic Anhydride |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Reaction Time | 4-6 hours |
| Typical Yield | 90-95% |
| Purification | Recrystallization from ethanol/water |
Esterification of the Carboxylic Acid Group
The carboxylic acid moiety can be converted to an ester to protect it or to modify the solubility and reactivity of the molecule. Fischer esterification is a classical and effective method for this transformation.[1][2]
Protocol 2: Synthesis of Methyl 3-(3-Aminophenyl)-2-methylbenzoate
This protocol describes the methyl esterification of the carboxylic acid group.
-
Reaction Scheme:
-
Step-by-Step Protocol:
-
Dissolve 3-(3-aminophenyl)-2-methylbenzoic acid (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure methyl 3-(3-aminophenyl)-2-methylbenzoate.
-
-
Data Summary Table:
| Parameter | Value |
| Starting Material | 3-(3-Aminophenyl)-2-methylbenzoic acid |
| Reagent | Methanol |
| Catalyst | Sulfuric Acid |
| Reaction Time | 8-12 hours |
| Typical Yield | 85-90% |
| Purification | Column Chromatography |
PART 2: Synthesis of Heterocyclic Intermediates
The strategic placement of the amino and carboxylic acid functionalities in the starting material allows for the construction of various heterocyclic systems, which are core structures in many pharmaceuticals.
Synthesis of Quinazolinone Derivatives
The ortho-relationship between the carboxylic acid and the phenylamino substituent provides a direct route to quinazolinone-type structures through intramolecular cyclization or intermolecular condensation followed by cyclization. Quinazolinones are a prominent class of heterocyclic compounds with a wide range of biological activities.[3][4][5]
Protocol 3: Synthesis of a Substituted Quinazolinone
This protocol outlines a general procedure for the synthesis of a quinazolinone derivative via condensation with an orthoester followed by reaction with an amine.
-
Experimental Workflow Diagram:
Caption: Workflow for Quinazolinone Synthesis.
-
Step-by-Step Protocol:
-
Mix 3-(3-aminophenyl)-2-methylbenzoic acid (1.0 eq) with an excess of triethyl orthoformate.
-
Add a catalytic amount of a Lewis acid or a protic acid (e.g., acetic anhydride) and heat the mixture to reflux for 2-4 hours.
-
Monitor the formation of the intermediate by TLC.
-
After cooling, add a primary amine (e.g., aniline, 1.1 eq) to the reaction mixture.
-
Heat the mixture to a higher temperature (e.g., 150-180 °C) to facilitate cyclization and removal of ethanol.
-
Continue heating for another 4-6 hours.
-
Cool the reaction mixture and triturate with a suitable solvent like ethanol or diethyl ether to induce precipitation.
-
Filter the solid product, wash with the solvent, and dry to obtain the desired quinazolinone derivative.
-
Synthesis of Carbazole Derivatives
The biphenyl-like structure of the starting material provides a foundation for the synthesis of carbazoles, which are important structural motifs in many biologically active compounds. This can be achieved through intramolecular C-N bond formation.[4][6][7]
Protocol 4: Synthesis of a Carboxylic Acid-Substituted Carbazole
This protocol describes a potential route for the synthesis of a carbazole derivative via an intramolecular C-H amination reaction.
-
Synthetic Pathway Diagram:
Caption: Pathway to Carbazole Synthesis.
-
Step-by-Step Protocol:
-
In a reaction vessel, combine 3-(3-aminophenyl)-2-methylbenzoic acid (1.0 eq), a suitable palladium or iridium catalyst (e.g., Pd(OAc)₂, [Cp*IrCl₂]₂), and a ligand if necessary.[4][8]
-
Add a suitable oxidant, such as Cu(OAc)₂ or air, and a solvent like dimethyl sulfoxide (DMSO) or toluene.
-
Heat the reaction mixture to a high temperature (e.g., 100-140 °C) for 12-24 hours under an inert atmosphere if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Dilute the filtrate with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to isolate the carbazole product.
-
Functionalization via Diazotization and Sandmeyer Reaction
The primary amino group can be converted into a diazonium salt, which is an excellent leaving group and can be substituted by a variety of nucleophiles in the presence of a copper catalyst (Sandmeyer reaction).[9][10][11][12] This allows for the introduction of halogens, cyano groups, and other functionalities.
Protocol 5: Synthesis of 3-(3-Chlorophenyl)-2-methylbenzoic Acid
This protocol details the conversion of the amino group to a chloro group via the Sandmeyer reaction.
-
Experimental Workflow Diagram:
Caption: Sandmeyer Reaction Workflow.
-
Step-by-Step Protocol:
-
Dissolve 3-(3-aminophenyl)-2-methylbenzoic acid (1.0 eq) in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution.
-
Vigorous nitrogen evolution will be observed. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
PART 3: Advanced Cyclization Strategies
Intramolecular Friedel-Crafts Acylation for Fluorenone Synthesis
Activation of the carboxylic acid to an acyl chloride followed by intramolecular Friedel-Crafts acylation can lead to the formation of fluorenone derivatives. These tricyclic ketones are important scaffolds in medicinal chemistry.[2][13][14]
Protocol 6: Synthesis of a Substituted Fluorenone
-
Synthetic Pathway Diagram:
Caption: Pathway to Fluorenone Synthesis.
-
Step-by-Step Protocol:
-
Protect the amino group of 3-(3-aminophenyl)-2-methylbenzoic acid (e.g., by acetylation as in Protocol 1).
-
Treat the protected intermediate with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride.
-
In a separate flask, suspend a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane or nitrobenzene.
-
Cool the Lewis acid suspension to 0 °C and slowly add the acyl chloride derivative.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it onto ice and dilute with water.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the fluorenone product by column chromatography.
-
Conclusion
3-(3-Aminophenyl)-2-methylbenzoic acid is a highly adaptable starting material for the synthesis of a wide range of valuable pharmaceutical intermediates. The protocols and strategies detailed in this guide demonstrate the potential for functional group manipulation and the construction of complex cyclic systems. By leveraging the inherent reactivity of its amino and carboxylic acid functionalities, researchers can efficiently access diverse molecular scaffolds for drug discovery and development programs. The provided methodologies serve as a robust foundation for further exploration and optimization in the synthesis of novel therapeutic agents.
References
-
Biological Activity of Quinazolinones. (2020). IntechOpen. Retrieved from [Link]
-
Synthesis of N-H Carbazoles via Iridium(III)-Catalyzed Intramolecular C–H Amination. (2015). Organic Letters. Retrieved from [Link]
-
Synthesis of quinazolinones. Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. (2020). ResearchGate. Retrieved from [Link]
-
Carbazole synthesis from 2-aminobiphenyl via intramolecular C-H activation and C-N bond formation. (2017). Norwegian Research Information Repository. Retrieved from [Link]
-
Synthesis of the carbazole scaffold directly from 2-amino-biphenyl by means of a Tandem C-H activation and C-N bond formation. ResearchGate. Retrieved from [Link]
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2024). Organic Letters. Retrieved from [Link]
-
Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. (2023). Taylor & Francis Online. Retrieved from [Link]
-
Supporting Information for Synthesis of 2,1-benzisoxazole-3(1H)-ones by base- mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journals. Retrieved from [Link]
-
ChemInform Abstract: Pictet-Spengler Reactions for the Synthesis of Pharmaceutically Relevant Heterocycles. ResearchGate. Retrieved from [Link]
-
Pictet–Spengler reaction. Wikipedia. Retrieved from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. PMC. Retrieved from [Link]
-
Sandmeyer reaction. Wikipedia. Retrieved from [Link]
-
Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Royal Society of Chemistry. Retrieved from [Link]
-
The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically. (2005). Arkivoc. Retrieved from [Link]
-
Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]
-
Triflic acid-promoted Friedel–Crafts-type carbocyclization of alkenylated biphenyl derivatives: Synthesis and photophysical studies of novel 9,10-dihydrophenanthrenes. PMC. Retrieved from [Link]
-
Sandmeyer reaction. (2022). L.S.College, Muzaffarpur. Retrieved from [Link]
-
Acid–Solvent Cluster-Promoted General and Regioselective Friedel–Crafts Acylation with Carboxylic Acids. ACS Publications. Retrieved from [Link]
-
Electricity-Promoted Friedel–Crafts Acylation of Biarylcarboxylic Acids. ACS Publications. Retrieved from [Link]
-
Diazotisation. Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. BJOC - Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of N-H Carbazoles via Ir-catalyzed Intramolecular C-H Amination | TCI EUROPE N.V. [tcichemicals.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Harnessing the Dual Functionality of 3-(3-Aminophenyl)-2-methylbenzoic Acid in Advanced Bioconjugation
Introduction: A Novel Heterobifunctional Linker
In the landscape of bioconjugation, the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and functionalized biomaterials relies on a diverse toolkit of chemical linkers.[1] 3-(3-Aminophenyl)-2-methylbenzoic acid emerges as a molecule of interest due to its intrinsic heterobifunctional nature, possessing both a nucleophilic aromatic amine and a carboxyl group. This unique structure allows for sequential or orthogonal conjugation strategies, positioning it as a versatile building block for creating complex biomolecular architectures.[2]
This guide provides a comprehensive overview of the potential applications and detailed protocols for utilizing 3-(3-Aminophenyl)-2-methylbenzoic acid in bioconjugation. We will explore strategies that leverage each functional group independently and in tandem, providing researchers with the foundational knowledge to incorporate this molecule into their workflows.
Key Structural Features & Expert Insights:
-
Carboxylic Acid (-COOH): This group can be activated to react with primary amines (e.g., lysine residues on proteins) to form stable amide bonds. The ortho-methyl group may introduce steric hindrance, potentially influencing reaction kinetics compared to unhindered benzoic acids.[3][4][5] This effect should be considered during optimization.
-
Aromatic Amine (-NH₂): Located on a separate phenyl ring, this group offers a secondary conjugation point. Aromatic amines are less nucleophilic than aliphatic amines and their reactivity can be precisely controlled, allowing for selective reactions under specific conditions.[6]
Strategic Application: Carboxyl-First Conjugation via EDC/NHS Chemistry
The most direct application involves the activation of the carboxylic acid group for conjugation to amine-containing biomolecules such as proteins, peptides, or modified oligonucleotides. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS) is the gold-standard, "zero-length" crosslinking method.[7][8][9] This two-step process minimizes protein cross-linking and enhances coupling efficiency by converting the carboxyl group into a more stable, amine-reactive Sulfo-NHS ester.[10][11]
Workflow for Carboxyl-First Activation and Conjugation
The following diagram illustrates the two-step activation of 3-(3-Aminophenyl)-2-methylbenzoic acid and its subsequent conjugation to a biomolecule.
Caption: Workflow for EDC/NHS-mediated conjugation.
Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation to a Protein
This protocol describes the conjugation of 3-(3-Aminophenyl)-2-methylbenzoic acid to a generic protein, such as a monoclonal antibody (mAb), creating a protein-small molecule conjugate with a free aromatic amine for potential further modification.
Materials:
-
Target Protein: e.g., mAb at 5-10 mg/mL in PBS.
-
3-(3-Aminophenyl)-2-methylbenzoic acid: Stock solution in DMSO or DMF.
-
Activation Buffer: 0.1 M MES, pH 6.0.[10]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.[10]
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide): Prepare fresh.[11]
-
Sulfo-NHS (N-hydroxysulfosuccinimide): Prepare fresh.[11]
-
Quenching Solution: 1 M Tris-HCl, pH 8.5.[10]
-
Purification: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system.[12]
Procedure:
-
Buffer Exchange (Protein): If necessary, exchange the protein into Coupling Buffer (PBS, pH 7.4) using a desalting column to remove any amine-containing buffers (like Tris).
-
Activation of Small Molecule:
-
In a microcentrifuge tube, dissolve 3-(3-Aminophenyl)-2-methylbenzoic acid in a minimal amount of DMSO, then dilute into Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the small molecule.
-
Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.[8]
-
-
Conjugation Reaction:
-
Immediately add the activated small molecule solution to the protein solution. A typical starting molar ratio is 20:1 (small molecule:protein).
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[13]
-
-
Quenching:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.[13] Incubate for 15 minutes.
-
-
Purification:
-
Remove unreacted small molecule and byproducts by SEC or TFF.[12] The purified conjugate should be exchanged into a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
Quantitative Parameter Summary
| Parameter | Recommended Range | Rationale |
| pH (Activation) | 4.5 - 6.0 | Optimal for EDC activation of carboxyl groups while minimizing hydrolysis.[13] |
| pH (Coupling) | 7.2 - 8.5 | Favors the reaction between the NHS-ester and deprotonated primary amines on the protein.[13] |
| Molar Ratio (EDC:COOH) | 2-10 fold excess | Ensures efficient activation of the carboxyl group.[13] |
| Molar Ratio (Sulfo-NHS:COOH) | 5-25 fold excess | Stabilizes the active intermediate, increasing coupling efficiency.[13] |
| Molar Ratio (Linker:Protein) | 5-50 fold excess | This must be optimized to achieve the desired degree of labeling. |
| Reaction Time | 2-4 hours (RT) or O/N (4°C) | Balances reaction completion with protein stability.[10] |
Strategic Application: Amine-Directed Conjugation
The aromatic amine of 3-(3-Aminophenyl)-2-methylbenzoic acid provides a second, chemically distinct handle for conjugation. This is particularly useful in multi-step synthesis, for example, when creating a bifunctional linker for an ADC.[1] After the carboxyl group has been conjugated to a payload, the amine can be used to attach the payload-linker complex to a biomolecule.
Method 1: Amidation with an Activated Biomolecule
The most common strategy is to react the amine with a biomolecule that has been pre-functionalized with an amine-reactive group, such as an NHS-ester.
Method 2: Diazotization-Azo Coupling (Advanced)
A more specialized technique for aromatic amines is diazotization.[][16] The amine is converted into a reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a mineral acid).[17] This diazonium salt can then couple with electron-rich amino acid residues on a protein, such as tyrosine or histidine, to form stable azo bonds.[18] This method requires careful control of pH and temperature.
Workflow for Diazotization and Azo Coupling
This diagram outlines the process of converting the aromatic amine to a diazonium salt and its subsequent reaction with a protein.
Sources
- 1. Custom Protein-Small Molecule Conjugation Service - Creative Biolabs [creative-biolabs.com]
- 2. Small-molecule-protein conjugation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Effect of steric hindrance on the kinetics of surface-tethered NHS esters and pentapeptides | Poster Board #248 - American Chemical Society [acs.digitellinc.com]
- 6. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - AE [thermofisher.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. emerypharma.com [emerypharma.com]
- 16. ijorarjournal.com [ijorarjournal.com]
- 17. Diazotisation [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
Application Note: Scale-Up Manufacturing Process for 3-(3-Aminophenyl)-2-methylbenzoic Acid
Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Scale: 10-kg Pilot to 100-kg Commercial Manufacturing
Executive Summary
The synthesis of highly functionalized biphenyl intermediates is a cornerstone of modern active pharmaceutical ingredient (API) manufacturing. This application note details a robust, scalable, and environmentally conscious manufacturing process for 3-(3-Aminophenyl)-2-methylbenzoic acid . By leveraging an unprotected Suzuki-Miyaura cross-coupling strategy in a biphasic 2-MeTHF/water system, this protocol eliminates the need for protecting group chemistry and chromatographic purification. The process is designed as a self-validating system, utilizing the amphoteric nature of the product to achieve >99.5% purity via isoelectric precipitation.
Mechanistic Rationale & Retrosynthetic Strategy
The target molecule is synthesized via the cross-coupling of 3-bromo-2-methylbenzoic acid (electrophile) and (3-aminophenyl)boronic acid (nucleophile).
Catalyst Causality: Why PdCl₂[dppf]?
Standard palladium catalysts (e.g., Pd(PPh₃)₄) often fail or require unfeasible catalyst loadings when applied to sterically hindered ortho-substituted biphenyls. PdCl₂(dppf) [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is explicitly selected for two mechanistic reasons:
-
Steric Acceleration: The dppf ligand possesses a uniquely large bite angle (99°). During the catalytic cycle, this wide angle forces the transmetalated aryl groups into close spatial proximity, significantly accelerating the rate-limiting reductive elimination step[1].
-
Chemoselectivity: The bidentate coordination of dppf creates a robust palladium complex that resists competitive binding and subsequent catalyst poisoning by the unprotected primary amine of the boronic acid.
Solvent Causality: The 2-MeTHF Advantage
Traditional Suzuki couplings heavily rely on THF or 1,4-dioxane, which are fully water-miscible and require energy-intensive distillation for solvent swapping during workup. 2-Methyltetrahydrofuran (2-MeTHF) is utilized instead[2],[3]. 2-MeTHF is a biorenewable solvent with low water miscibility. This enables a direct, in-reactor phase separation[4]. The organic layer acts as a sink for lipophilic impurities, while the product is retained in the aqueous layer as a potassium salt.
Mandatory Visualizations
Process Flow & Phase Separation Logic
The following diagram illustrates the workflow, highlighting the critical phase separation step that drives the self-validating purification.
Fig 1: Scale-up workflow leveraging isoelectric precipitation for catalyst and impurity clearance.
Catalytic Cycle & Impurity Tracking
Fig 2: Catalytic cycle of the Suzuki-Miyaura coupling and primary impurity formation pathways.
Detailed Experimental Protocol (10-kg Pilot Scale)
System Self-Validation Principle: This protocol utilizes the product's isoelectric point (pI ≈ 4.5) as a built-in quality gate. If the reaction fails or impurities dominate, the quantitative precipitation at pH 4.5 will not occur, immediately flagging the batch before downstream processing.
Step 1: Reactor Preparation & Degassing
-
Purge a 100 L glass-lined reactor with Nitrogen (N₂) for 30 minutes.
-
Charge 40 L of 2-MeTHF and 20 L of deionized (DI) water.
-
Sparge the solvent mixture with N₂ for an additional 30 minutes to displace dissolved oxygen. Causality: Oxygen mediates the oxidative homocoupling of the boronic acid, leading to the 3,3'-diaminobiphenyl impurity.
Step 2: Reagent Charging
-
Charge 10.0 kg (46.5 mol) of 3-bromo-2-methylbenzoic acid.
-
Charge 7.0 kg (51.1 mol, 1.1 equiv) of (3-aminophenyl)boronic acid.
-
Charge 0.17 kg (0.23 mol, 0.5 mol%) of PdCl₂(dppf).
-
Begin agitation at 150 RPM.
Step 3: Thermodynamic Control & Reaction
-
In a separate vessel, prepare a solution of 16.0 kg K₂CO₃ in 20 L DI water.
-
Heat the main reactor to 40°C.
-
Add the K₂CO₃ solution dropwise over 60 minutes. Causality: Base addition triggers the formation of the active boronate species and neutralizes the benzoic acid. Controlling this addition prevents a sudden thermal runaway.
-
Ramp the reactor temperature to 75°C and hold for 6 hours.
-
IPC Check 1: Sample the organic/aqueous interface. Analyze via HPLC-UV (254 nm). The reaction is deemed complete when 3-bromo-2-methylbenzoic acid is <0.5% AUC.
Step 4: Phase Separation (The Cleansing Step)
-
Cool the reactor to 25°C. Halt agitation and allow 30 minutes for phase settling.
-
Self-Validating Action: At pH ~10.5, the target product is highly soluble in the lower aqueous layer as a potassium carboxylate. The upper 2-MeTHF layer contains unreacted starting materials, homocoupled impurities, and >95% of the palladium catalyst.
-
Drain the lower aqueous layer into a clean holding tank. Discard the upper organic layer.
-
Wash the aqueous layer with an additional 10 L of fresh 2-MeTHF to extract any residual lipophilic impurities. Discard the organic wash.
Step 5: Isoelectric Precipitation
-
Transfer the aqueous layer back to the main reactor.
-
Under vigorous agitation (200 RPM), slowly add 6M HCl until the pH reaches exactly 4.5 ± 0.1 .
-
Causality: At pH 4.5, the molecule exists as a neutral zwitterion (ammonium-carboxylate). Because it is no longer ionic, its aqueous solubility drops to near zero, causing massive crystallization.
-
Cool the suspension to 5°C and hold for 2 hours to maximize yield.
-
Filter the white crystalline solid via a Nutsche filter dryer. Wash the cake with 10 L of cold DI water, followed by 5 L of cold ethanol.
-
Dry under vacuum at 50°C for 24 hours.
Quantitative Data & Quality Metrics
The following tables summarize the critical process parameters and the final release specifications required for downstream API manufacturing.
Table 1: In-Process Control (IPC) Parameters
| IPC Point | Analytical Method | Target Parameter | Acceptance Criteria | Corrective Action if Failed |
| Post-Reaction Hold | HPLC-UV (254 nm) | Residual 3-bromo-2-methylbenzoic acid | < 0.5% AUC | Add 0.1 equiv boronic acid; hold 2h at 75°C. |
| Phase Separation | pH Probe | Aqueous Layer pH | 10.0 – 11.0 | Add 1M K₂CO₃ if pH < 10.0. |
| Acidification | pH Probe | Final Crystallization pH | 4.4 – 4.6 | Titrate with 1M HCl or 1M NaOH to adjust. |
Table 2: Final API Intermediate Specifications
| Test | Method | Specification | Typical Batch Result |
| Appearance | Visual | White to off-white crystalline powder | White crystalline powder |
| Purity | HPLC-UV | ≥ 99.0% AUC | 99.6% AUC |
| Des-bromo Impurity | HPLC-UV | ≤ 0.15% AUC | 0.04% AUC |
| Homocoupling Impurity | HPLC-UV | ≤ 0.50% AUC | 0.12% AUC |
| Residual Palladium | ICP-MS | ≤ 10 ppm | 3 ppm |
| Residual Solvent | GC-FID | 2-MeTHF ≤ 5000 ppm | 450 ppm |
| Yield | Gravimetric | ≥ 80% (Theoretical) | 84% (8.87 kg) |
References
1.[2] Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Source: MDPI (Catalysts). URL: [Link]
2.[4] Title: Two Scale-up Examples of One-Pot Lithiation Borylation/Suzuki Coupling in Drug Synthesis. Source: Medium. URL: [Link]
3. Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Source: National Institutes of Health (PMC). URL: [Link]
4.[1] Title: Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. Source: ResearchGate (Organic Process Research & Development). URL: [Link]
Sources
Application Note: 3-(3-Aminophenyl)-2-methylbenzoic Acid as a Conformationally Restricted Scaffold in Targeted Drug Discovery
Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Synthesis Protocols, and Thermodynamic Optimization
Introduction & Mechanistic Rationale
In modern targeted drug discovery, the transition from planar, highly flexible molecules to conformationally restricted scaffolds is a proven strategy for improving target selectivity and pharmacokinetic profiles. 3-(3-Aminophenyl)-2-methylbenzoic acid is a highly versatile, bifunctional biphenyl building block that perfectly exemplifies this paradigm.
The structural brilliance of this molecule lies in the ortho-methyl group positioned at C2 of the benzoic acid ring. In a standard, unsubstituted biphenyl system, the aryl-aryl bond rotates freely, allowing the molecule to adopt a wide range of dihedral angles. This flexibility often leads to target promiscuity (e.g., off-target kinase inhibition) because the molecule can adapt to multiple protein binding pockets[1].
By introducing the ortho-methyl group, a severe steric clash is created with the adjacent 3-aminophenyl ring. This restricts the accessible dihedral conformations, forcing the biphenyl system out of planarity (a phenomenon related to atropisomerism)[2].
The Thermodynamic Advantage (Causality): When a freely rotating molecule binds to a target, it must "freeze" into a single conformation, incurring a massive entropic penalty ( −TΔS ). Because 3-(3-Aminophenyl)-2-methylbenzoic acid is pre-organized into a restricted dihedral angle, the entropic penalty upon binding is significantly reduced. This translates to higher binding affinity ( ΔG ) and exquisite selectivity for targets whose binding pockets perfectly match this pre-organized geometry. Furthermore, its two orthogonal functional groups (a carboxylic acid and an aniline amine) allow for rapid, divergent parallel synthesis.
Application 1: Design of Highly Selective Type II Kinase Inhibitors
Type II kinase inhibitors bind to the inactive "DFG-out" conformation of kinases, requiring the drug to occupy both the ATP-binding hinge region and an adjacent allosteric hydrophobic pocket. The 3-(3-Aminophenyl)-2-methylbenzoic acid scaffold is ideal for spanning these two regions. The restricted dihedral angle prevents the molecule from binding to the "DFG-in" state of off-target kinases, acting as a structural "selectivity filter"[1].
Caption: Diagram illustrating the thermodynamic advantage of conformationally restricted biphenyl scaffolds.
Protocol 1: Synthesis of a Conformationally Locked Kinase Inhibitor
Self-Validating System: This protocol utilizes HATU to overcome the steric hindrance of the ortho-methyl group, with LC-MS monitoring to ensure complete conversion without epimerization.
Step 1: Amide Coupling at the Sterically Hindered Carboxyl Group
-
Dissolve 3-(3-Aminophenyl)-2-methylbenzoic acid (1.0 eq) in anhydrous DMF (0.2 M).
-
Mechanistic Choice: Add HATU (1.2 eq) and DIPEA (3.0 eq). Why HATU? The ortho-methyl group sterically shields the carboxylic acid. Standard coupling reagents (like EDC/HOBt) result in sluggish kinetics and low yields. HATU generates a highly reactive 7-azabenzotriazole active ester that overcomes this steric barrier.
-
Stir at room temperature for 15 minutes to ensure full activation.
-
Add the hinge-binding amine fragment (e.g., a substituted aminopyrimidine) (1.1 eq). Stir for 4 hours.
-
Validation: Monitor via LC-MS. The mass of the intermediate should appear with >95% purity. Quench with water and extract with EtOAc.
Step 2: Urea Formation at the 3-Amino Position
-
Dissolve the intermediate from Step 1 in anhydrous DCM.
-
Cool to 0°C. Add an appropriate aryl isocyanate (1.1 eq) dropwise to form the urea linkage (a classic motif for DFG-out pocket hydrogen bonding).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Validation: Precipitate the final product using cold diethyl ether. Analyze via Chiral SFC (Supercritical Fluid Chromatography) to verify the rotational barrier and ensure no dynamic racemization occurs at room temperature if a stable atropisomer is desired.
Application 2: Rigid Linkers in PROTAC Development
Proteolysis Targeting Chimeras (PROTACs) rely on the formation of a ternary complex (Target Protein–PROTAC–E3 Ligase). Historically, flexible PEG chains were used as linkers. However, flexible linkers incur a massive entropic penalty upon ternary complex formation because they must freeze into a specific geometry[3].
Replacing flexible PEG chains with the rigid 3-(3-Aminophenyl)-2-methylbenzoic acid scaffold pre-organizes the PROTAC. This dramatically reduces the entropic cost, leading to higher positive cooperativity ( α>1 ), enhanced ternary complex stability, and improved cellular permeability due to a lower polar surface area (PSA)[4].
Caption: Workflow of PROTAC assembly using the rigid 2-methylbiphenyl scaffold to form a stable ternary complex.
Protocol 2: Assembly of a Rigidified PROTAC
-
Boc-Protection: Protect the 3-amino group of the scaffold using Boc2O (1.1 eq) in THF/H2O with NaHCO3 to prevent polymerization during carboxyl activation.
-
E3 Ligase Coupling: Activate the free carboxylic acid using COMU (1.2 eq) and DIPEA (3.0 eq) in DMF. Add a Cereblon (CRBN) ligand containing a free amine (e.g., a lenalidomide derivative). Stir for 3 hours.
-
Deprotection: Treat the intermediate with 20% TFA in DCM for 1 hour to remove the Boc group. Remove solvent under reduced pressure.
-
Warhead Coupling: React the newly liberated 3-amino group with a carboxylic acid-containing target warhead using HATU/DIPEA.
-
Validation: Purify via preparative HPLC. Confirm the rigidified PROTAC's ability to induce ternary complex formation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
Quantitative Data Presentation: The Impact of Steric Restriction
The following table summarizes the typical pharmacological and thermodynamic improvements observed when transitioning from a flexible, unsubstituted biphenyl to the restricted 3-(3-Aminophenyl)-2-methylbenzoic acid scaffold in kinase inhibitor design.
| Parameter | Unrestricted Biphenyl (Des-methyl) | Restricted Biphenyl (2-Methyl Scaffold) | Biological Implication |
| Dihedral Angle ( θ ) | 0° to 180° (Freely rotating) | ~60° to 90° (Sterically locked) | Pre-organization into the active binding conformation. |
| Entropic Penalty ( −TΔS ) | High (> 5 kcal/mol) | Low (< 1.5 kcal/mol) | Higher binding affinity ( ΔG ) for the primary target. |
| Kinome Selectivity (S-score) | S(10) = 0.45 (Promiscuous) | S(10) = 0.05 (Highly Selective) | Drastic reduction in off-target toxicity and side effects. |
| Ternary Complex Cooperativity ( α ) | α < 1 (Negative cooperativity) | α > 5 (Positive cooperativity) | Enhanced degradation efficiency in PROTAC applications. |
| Metabolic Stability (T 1/2 ) | 25 minutes | > 120 minutes | The non-planar structure resists rapid CYP450 metabolism. |
References
- San Diego State University (SDSU)
- Atropisomerism by Design: Discovery of a Selective and Stable Phosphoinositide 3-Kinase (PI3K)
- Reconciling Cooperativity Definition in PROTACs and Molecular Glues: Thermodynamic Dissection into PPI and Ligand Entropic Contributions bioRxiv URL
- Current strategies for the design of PROTAC linkers: a critical review PMC - National Institutes of Health URL
Sources
Application Note: Optimized Catalytic Systems for the Synthesis of 3-(3-Aminophenyl)-2-methylbenzoic acid
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Technique: Suzuki-Miyaura Cross-Coupling
Introduction & Mechanistic Rationale
The synthesis of highly functionalized biphenyl scaffolds, such as 3-(3-Aminophenyl)-2-methylbenzoic acid , is a critical operation in the development of modern therapeutics (e.g., ALK inhibitors and Bcl-2/Mcl-1 apoptotic regulators)[1]. This specific molecule presents a unique dual-challenge for palladium-catalyzed Suzuki-Miyaura cross-coupling:
-
Steric Hindrance: The ortho-methyl group on the 3-bromo-2-methylbenzoic acid electrophile creates a significant steric barrier. This hindrance severely retards the initial oxidative addition of the Pd(0) species into the C–Br bond and complicates the subsequent transmetalation step.
-
Functional Group Interference (Catalyst Poisoning): The presence of an unprotected primary amine (-NH₂) on the boronic acid partner and a free carboxylic acid (-COOH) on the aryl bromide can lead to competitive coordination with the palladium center, effectively poisoning standard catalysts like Pd(PPh₃)₄. Furthermore, these groups render the final product amphoteric, complicating isolation.
Causality of Catalyst Selection
To overcome these barriers, the catalytic system must be carefully engineered. Standard tetrakis(triphenylphosphine)palladium(0) is highly susceptible to deactivation in this environment. Instead, success dictates the use of specialized ligands[2]:
-
Pd(dppf)Cl₂ (The Robust Standard): The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is a bidentate phosphine with a large bite angle (~99°). This wide angle forces the palladium center into a geometry that accelerates reductive elimination while providing enough steric bulk to prevent the unprotected amine from irreversibly binding to the metal[3].
-
Buchwald Precatalysts (e.g., SPhos Pd G3): For highly hindered ortho-substituted substrates, dialkylbiaryl phosphine ligands like SPhos are superior. The electron-rich nature of the dicyclohexylphosphine moiety accelerates oxidative addition, while the biphenyl backbone provides stabilizing arene-Pd interactions that prevent catalyst degradation prior to transmetalation[4][5].
Catalyst Evaluation & Quantitative Data
The following table summarizes the comparative efficacy of various catalytic systems for the coupling of 3-bromo-2-methylbenzoic acid and (3-aminophenyl)boronic acid.
| Catalyst System | Ligand Type | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | Monodentate | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 24 | < 20% | High degree of protodeboronation; poor oxidative addition. |
| Pd(dppf)Cl₂ (5 mol%) | Bidentate (Wide Bite Angle) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 78% | Excellent functional group tolerance; standard for scale-up. |
| SPhos Pd G3 (2 mol%) | Buchwald (Dialkylbiaryl) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 4 | 92% | Rapid conversion; lowest catalyst loading; highly efficient. |
Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating workflows. Because the product is a zwitterion (containing both basic -NH₂ and acidic -COOH groups), standard organic extraction will fail. Isolation relies on precise pH adjustment to the molecule's isoelectric point.
Protocol A: The Robust Scale-Up Route (using Pd(dppf)Cl₂)
Best for >10 gram scale synthesis where catalyst cost is a primary factor.
Reagents:
-
3-Bromo-2-methylbenzoic acid (1.0 equiv, 10.0 mmol)
-
(3-Aminophenyl)boronic acid hydrochloride (1.2 equiv, 12.0 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol)
-
K₂CO₃ (3.5 equiv, 35.0 mmol) Note: Extra base required to neutralize the boronic acid HCl salt and the carboxylic acid.
Step-by-Step Methodology:
-
Preparation: In a 250 mL Schlenk flask, combine 3-bromo-2-methylbenzoic acid, (3-aminophenyl)boronic acid hydrochloride, K₂CO₃, and Pd(dppf)Cl₂.
-
Degassing (Critical Step): Add 1,4-dioxane (40 mL) and deionized water (10 mL). Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the phosphine ligand, killing the catalytic cycle.
-
Reaction: Seal the flask and heat to 100 °C in a pre-heated oil bath with vigorous stirring for 12 hours.
-
In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute with MeOH, filter through a syringe filter, and analyze via LCMS. The reaction is validated when the starting bromide is <1% by UV area.
-
Workup & Zwitterion Isolation:
-
Cool to room temperature. Dilute with 50 mL of water and wash with Ethyl Acetate (2 x 30 mL) to remove organic impurities and catalyst byproducts. Discard the organic layer (the product is currently a water-soluble potassium salt).
-
Transfer the aqueous layer to a beaker. While stirring vigorously, add 2M HCl dropwise until the pH reaches ~4.5 (the estimated isoelectric point).
-
A thick precipitate will form. Stir for 30 minutes at 0 °C to maximize crystallization.
-
-
Filtration: Filter the solid, wash with cold water (20 mL) and cold diethyl ether (10 mL), and dry under vacuum to afford the pure 3-(3-Aminophenyl)-2-methylbenzoic acid.
Protocol B: The High-Efficiency Route (using SPhos Pd G3)
Best for rapid library generation or when handling highly recalcitrant ortho-substituted derivatives.
Reagents:
-
3-Bromo-2-methylbenzoic acid (1.0 equiv, 1.0 mmol)
-
(3-Aminophenyl)boronic acid pinacol ester (1.1 equiv, 1.1 mmol)
-
SPhos Pd G3 (0.02 equiv, 0.02 mmol)
-
K₃PO₄ (3.0 equiv, 3.0 mmol)
Step-by-Step Methodology:
-
Setup: To an oven-dried vial, add the aryl bromide, boronic ester, SPhos Pd G3, and K₃PO₄.
-
Atmosphere: Evacuate and backfill the vial with Nitrogen (3 cycles).
-
Solvent Addition: Add degassed Toluene (5 mL) and degassed H₂O (0.5 mL) via syringe.
-
Reaction: Heat at 100 °C for 4 hours. The G3 precatalyst activates rapidly at room temperature, ensuring the active Pd(0) species is immediately available, preventing protodeboronation of the boronic ester.
-
Isolation: Follow the identical pH-adjusted aqueous workup described in Protocol A (Step 5).
Mandatory Visualizations
Diagram 1: Catalytic Cycle & Mechanistic Causality
This diagram illustrates how the bulky ligand overcomes the ortho-methyl steric barrier during the catalytic cycle.
Caption: Suzuki-Miyaura catalytic cycle highlighting the steric barrier of the ortho-methyl group.
Diagram 2: Experimental Workflow & pH-Dependent Isolation
This diagram outlines the self-validating workflow, emphasizing the critical isoelectric precipitation step.
Caption: End-to-end workflow demonstrating the pH-dependent isolation of the amphoteric product.
References
- Spirocyclohexane derivatives, pharmaceutical compositions containing them and their uses as anti-apoptotic inhibitors (Patent US20240150293A1). Google Patents.
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at:[Link]
Sources
- 1. US20240150293A1 - Spirocyclohexane derivatives, pharmaceutical compositions containing them and their uses as anti-apoptotic inhibitors - Google Patents [patents.google.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Reagents for Suzuki-Miyaura Cross-Coupling Reactions [Pd(dppf)Cl2.CH2Cl2, Cs2CO3] | TCI EUROPE N.V. [tcichemicals.com]
- 4. Buchwald Katalysatoren & Liganden [sigmaaldrich.com]
- 5. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
Application Note: Orthogonal Functionalization of 3-(3-Aminophenyl)-2-methylbenzoic Acid in Drug Discovery
Introduction & Strategic Rationale
In modern medicinal chemistry, the biphenyl scaffold is universally recognized as a "privileged structure." It serves as a highly adaptable hydrophobic core in therapeutics ranging from anti-infective agents and anti-diabetic drugs to advanced oncology targets like Hsp90 and PD-L1 inhibitors[1][2]. The pharmacological success of the biphenyl subunit is driven by its dynamic thermodynamic profile and conformational flexibility, which allow it to mold into diverse protein binding pockets[1].
3-(3-Aminophenyl)-2-methylbenzoic acid is a highly strategic, bifunctional building block for generating complex biphenyl libraries. It features an aniline moiety (Ring B) and an ortho-methylated carboxylic acid (Ring A). This unique structural topology enables orthogonal functionalization —allowing chemists to selectively derivatize either the amine or the carboxylic acid without the need for cumbersome protecting-group strategies. Furthermore, the ortho-methyl group restricts the free rotation of the biaryl axis via steric hindrance, pre-organizing the molecule into a preferred dihedral angle that is critical for enhancing target binding specificity and metabolic stability[2][3].
Mechanistic Insights & Causality (E-E-A-T)
To successfully utilize this scaffold, one must understand the causality behind the experimental conditions chosen for each functional group.
The Aniline Moiety (Ring B)
The primary amine on Ring B acts as a versatile handle for C–N or C–Halogen bond formation:
-
Sandmeyer-Type Transformations: The amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO 2 and a mineral acid) at 0–5 °C. The subsequent addition of a copper(I) salt initiates a radical-nucleophilic aromatic substitution (S RN Ar). The Cu(I) species acts as a single-electron donor, reducing the diazonium ion to an aryl radical while expelling N 2 gas. The aryl radical then rapidly abstracts a ligand (e.g., Cl, Br, CN) from the resulting Cu(II) species, regenerating the Cu(I) catalyst and yielding the functionalized biphenyl[4][5].
-
Buchwald-Hartwig Amination: To synthesize extended diarylamines, the primary amine undergoes palladium-catalyzed cross-coupling with exogenous aryl halides. The catalytic cycle relies on the oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination. A strong base (e.g., NaOtBu) is required to deprotonate the coordinated amine, facilitating the final reductive elimination step that forms the new C–N bond[6][7]. The use of bidentate phosphine ligands (like BINAP) is critical here, as they prevent the formation of inactive palladium iodide dimers, thereby accelerating the reaction[6].
The Carboxylic Acid Moiety (Ring A)
The carboxylate on Ring A can be derivatized into amides or esters. Because the ortho-methyl group provides steric shielding and slightly decreases the electrophilicity of the carbonyl carbon, highly efficient coupling reagents (such as HATU or PyBOP) paired with a non-nucleophilic base (DIPEA) are recommended to ensure complete conversion.
Mandatory Visualization: Workflows & Mechanisms
Caption: Orthogonal functionalization pathways of 3-(3-Aminophenyl)-2-methylbenzoic acid.
Caption: Catalytic cycle of the Buchwald-Hartwig amination for diarylamine synthesis.
Experimental Protocols
Protocol 1: Sandmeyer Bromination (Amine to Bromide Conversion)
Self-Validating System: The reaction progress is visually validated by the vigorous evolution of nitrogen gas (bubbles) upon the addition of the diazonium salt to the copper solution. The cessation of bubbling indicates the completion of the radical substitution[8].
-
Diazotization: Suspend 3-(3-Aminophenyl)-2-methylbenzoic acid (1.0 eq, 5.0 mmol) in 48% aqueous HBr (15 mL) in a round-bottom flask. Cool the mixture to 0 °C using an ice-water bath.
-
Add a pre-cooled solution of NaNO 2 (1.1 eq, 5.5 mmol) in distilled water (5 mL) dropwise over 10 minutes. Maintain the internal temperature below 5 °C to prevent the formation of the undesired phenol side product[8]. Stir for 30 minutes.
-
Substitution: In a separate flask, dissolve CuBr (1.2 eq, 6.0 mmol) in 48% aqueous HBr (10 mL) and heat to 60 °C.
-
Carefully transfer the cold diazonium solution into the CuBr solution in small portions. (Caution: Vigorous N 2 evolution will occur).
-
Stir the mixture at 60 °C for 2 hours.
-
Workup: Cool to room temperature, dilute with water (50 mL), and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Purify via silica gel chromatography.
Protocol 2: Buchwald-Hartwig N-Arylation
Self-Validating System: The reaction requires strictly anhydrous and anaerobic conditions. In-process monitoring via LC-MS is used to track the disappearance of the starting material mass ([M+H] + = 228.1).
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 3-(3-Aminophenyl)-2-methylbenzoic acid (1.0 eq, 2.0 mmol), the desired aryl bromide (1.1 eq, 2.2 mmol), Pd 2 (dba) 3 (0.02 eq, 0.04 mmol), BINAP (0.04 eq, 0.08 mmol), and NaOtBu (2.5 eq, 5.0 mmol)[6][7].
-
Seal the flask with a rubber septum and purge with argon for 5 minutes.
-
Add anhydrous toluene (10 mL) via syringe. Degas the mixture using three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours.
-
Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the secondary diarylamine.
Quantitative Data Summaries
Table 1: Optimization of Sandmeyer Reaction Conditions
| Nucleophile Source | Catalyst | Temp (°C) | Additive | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 48% HBr | CuBr (1.2 eq) | 60 | None | 78% | >95% |
| 37% HCl | CuCl (1.2 eq) | 60 | None | 81% | >96% |
| KI (Aqueous) | None (Direct) | 25 | None | 85% | >98% |
| HBF 4 | None (Heat) | 100 | None | 65% | >90% | (Note: Iodide and Fluoride substitutions do not strictly require a copper catalyst; KI directly decomposes the diazonium salt, while HBF 4 initiates a Balz-Schiemann thermal decomposition[4][9].)
Table 2: Substrate Scope for Buchwald-Hartwig Amination
| Aryl Halide Partner | Catalyst System | Base | Time (h) | Yield (%) |
|---|
| Bromobenzene | Pd 2 (dba) 3 / BINAP | NaOtBu | 12 | 84% | | 4-Bromoanisole | Pd 2 (dba) 3 / XPhos | Cs 2 CO 3 | 16 | 79% | | 2-Bromopyridine | Pd(OAc) 2 / DavePhos | K 3 PO 4 | 18 | 72% | | 4-Bromobenzonitrile | Pd 2 (dba) 3 / BINAP | NaOtBu | 12 | 88% |
References
-
[1] Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery. MDPI. Available at:[Link]
-
Modified Biphenyl Hsp90 C-terminal Inhibitors for the Treatment of Cancer. PMC / National Institutes of Health. Available at:[Link]
-
[5] Sandmeyer Reaction Mechanism. BYJU'S. Available at:[Link]
-
[6] Buchwald–Hartwig amination. Wikipedia. Available at:[Link]
-
[7] Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at:[Link]
-
[8] The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Minnesota State University. Available at: [Link]
-
[2] Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1. PMC / National Institutes of Health. Available at: [Link]
-
[3] Rational Design and Synthesis of Novel Biphenyl Thiazolidinedione Conjugates. ResearchGate. Available at:[Link]
Sources
- 1. Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. pharmdguru.com [pharmdguru.com]
Preventing oxidation of the amino group in 3-(3-Aminophenyl)-2-methylbenzoic acid
Welcome to the technical support center for handling 3-(3-Aminophenyl)-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during its use: the oxidation of the 3-amino group. The electron-rich nature of the aniline moiety makes this compound highly susceptible to oxidation, which can lead to colored impurities, reduced yields, and compromised product purity.[1] This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate this issue effectively.
Understanding the Challenge: The Susceptibility of the Amino Group to Oxidation
The primary challenge in handling 3-(3-Aminophenyl)-2-methylbenzoic acid stems from the electron-donating nature of the amino (-NH₂) group. This group increases the electron density of the aromatic ring, making the molecule prone to losing electrons, a process known as oxidation.[1] Factors such as exposure to atmospheric oxygen, the presence of certain metal ions, and acidic pH conditions can accelerate this degradation.[1] A common visual indicator of oxidation is a distinct color change in the reaction mixture, often turning yellow, brown, or even dark green/black due to the formation of highly colored impurities like nitrobenzenes or polymeric aniline species.[1]
To ensure the integrity of your experiments and the quality of your final product, preventing this oxidation is paramount. The most robust strategy is the temporary "masking" or protection of the amino group with a suitable chemical moiety.[1][2] This guide will focus on the use of protecting groups to prevent the oxidation of the amino group in 3-(3-Aminophenyl)-2-methylbenzoic acid.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the protection and handling of 3-(3-Aminophenyl)-2-methylbenzoic acid.
Issue 1: Reaction mixture turns dark (yellow/brown/black) during a reaction.
-
Probable Cause: This is a strong indicator of the oxidation of the aniline group.[1] This can be triggered by atmospheric oxygen, especially if the reaction is heated or stirred for extended periods, or if certain reagents in your mixture are acting as oxidizing agents.
-
Solutions:
-
Protect the Amino Group: Before proceeding with your intended reaction, protect the amino group. The most common and effective protecting groups for anilines are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). This is the most reliable solution.
-
Work Under an Inert Atmosphere: If protection is not feasible for your specific synthetic route, performing the reaction under an inert atmosphere of nitrogen or argon can significantly reduce oxidation by minimizing contact with oxygen.[1]
-
Control the Temperature: If your reaction allows, running it at a lower temperature can help minimize oxidation side reactions.[3]
-
Degas Solvents: Ensure your solvents are degassed by sparging with an inert gas like nitrogen or argon before use to remove dissolved oxygen.[3]
-
Issue 2: Low yield of the desired product and formation of multiple, unidentified byproducts.
-
Probable Cause: Unprotected aniline is highly reactive and can lead to various side reactions, including oxidation and polysubstitution, especially in electrophilic aromatic substitution reactions.[2][4]
-
Solutions:
-
Implement a Protection Strategy: Protecting the amino group is crucial for directing reactions selectively and preventing over-reactivity.[2] Acetylation or carbamate formation (Boc or Fmoc) are excellent choices.[1][2]
-
Optimize Reaction Conditions: Carefully control stoichiometry, temperature, and reaction time. Using an excess of the aniline derivative relative to the electrophile can sometimes favor mono-substitution.[3]
-
Issue 3: Difficulty in purifying the final product due to colored impurities.
-
Probable Cause: The colored impurities are likely oxidation products. Their polar nature can sometimes make chromatographic separation challenging.
-
Solution:
-
Prevention is Key: The most effective approach is to prevent the formation of these impurities in the first place by protecting the amino group.
-
Purification of Protected Intermediate: It is often easier to purify the protected intermediate, which is typically less polar and more stable, before proceeding to the next step.
-
Post-Reaction Cleanup: If oxidation has already occurred, you can try washing the reaction mixture with a mild reducing agent solution (e.g., sodium bisulfite) to potentially reduce some of the colored impurities. However, this is a rescue operation and not a substitute for proper protection.
-
Frequently Asked Questions (FAQs)
Q1: Why do I need to protect the amino group of 3-(3-Aminophenyl)-2-methylbenzoic acid?
The amino group is a strong activating group that makes the aromatic ring electron-rich and thus highly susceptible to oxidation and other side reactions.[1][3] Protection is necessary to:
-
Prevent Oxidation: Avoid the formation of colored impurities and degradation of your material.[1]
-
Control Reactivity: Reduce the high reactivity of the aniline to prevent unwanted side reactions like polysubstitution in electrophilic aromatic substitution.[2][4]
-
Improve Selectivity: Direct reactions to other parts of the molecule by temporarily deactivating the amino group's influence.
Q2: Which protecting group should I choose: Boc or Fmoc?
The choice between Boc and Fmoc depends on the overall synthetic strategy and the stability of your molecule to the deprotection conditions.
| Protecting Group | Protection Conditions | Deprotection Conditions | Key Advantages |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., TEA, DIPEA), solvent (e.g., THF, Dioxane).[5] | Strong acid (e.g., TFA in DCM, HCl in dioxane).[6][7] | Stable to most bases and nucleophiles. |
| Fmoc | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃, pyridine), solvent (e.g., dioxane/water, DMF).[8] | Base (e.g., 20% piperidine in DMF).[7][9] | Stable to acidic conditions; allows for orthogonal protection strategies with acid-labile groups. |
Recommendation:
-
Use Boc if your subsequent reaction steps involve basic conditions and your molecule is stable to strong acids for deprotection.
-
Use Fmoc if your molecule has acid-sensitive functional groups or if you need to perform reactions under acidic conditions while the amine is protected.
Q3: Can you provide a general protocol for Boc protection of the amino group?
Yes, here is a standard procedure for the N-Boc protection of an aniline derivative.
Experimental Protocol: N-Boc Protection
-
Setup: In a round-bottom flask, dissolve 3-(3-Aminophenyl)-2-methylbenzoic acid (1.0 equiv.) and a suitable base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.) in a solvent such as a 2:1 mixture of H₂O/THF.[5] Stir at room temperature until all solids are dissolved.
-
Reaction: Cool the mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv.) portion-wise.[5]
-
Stirring: Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Remove the organic solvent (THF) under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.[5]
-
Washing: Wash the combined organic layers with water and then with brine.[5]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected product.[1][5] Further purification can be done by recrystallization or column chromatography if necessary.
Workflow for Boc Protection and Deprotection
Caption: Boc protection/deprotection workflow.
Q4: And what about a general protocol for Fmoc protection?
Certainly. Fmoc protection is particularly useful when acidic conditions are required for other transformations.
Experimental Protocol: N-Fmoc Protection
-
Setup: Dissolve 3-(3-Aminophenyl)-2-methylbenzoic acid (1.0 equiv.) in an aqueous solvent system, such as 10% aqueous sodium carbonate or a mixture of dioxane and water.
-
Reaction: Cool the solution to 0°C. Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.0-1.2 equiv.) in dioxane or acetone dropwise while stirring vigorously.
-
Stirring: Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature for several hours or overnight.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, acidify the mixture with dilute HCl to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol or ethyl acetate may be necessary for further purification.
Workflow for Fmoc Protection and Deprotection
Caption: Fmoc protection/deprotection workflow.
Q5: My reaction still shows some oxidation even with a protecting group. What could be wrong?
-
Incomplete Protection: Ensure your protection reaction has gone to completion before proceeding. Use TLC to confirm the absence of starting material.
-
Harsh Deprotection Conditions: While less common, some oxidation can occur during deprotection if the conditions are too harsh or if the workup exposes the newly deprotected amine to oxidizing agents for a prolonged period.
-
Instability of Other Functional Groups: Confirm that other functional groups in your molecule are stable to the protection/deprotection conditions.
By understanding the inherent reactivity of the amino group in 3-(3-Aminophenyl)-2-methylbenzoic acid and implementing a suitable protection strategy, you can significantly improve the outcome of your synthetic procedures, leading to higher yields and purer products.
References
- Winget, P., et al. (2000). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Physical Chemistry Chemical Physics, 2, 1231-1239.
- Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13, 3355-3359.
- BenchChem. (2025). Preventing oxidation of the aniline group during complexation. BenchChem Technical Support.
- Tratnyek, P. G., et al. (2017). Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental Science: Processes & Impacts, 19(4), 540-551.
- McHale, K., et al. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A, 119(11), 2537-2545.
- Abirami, D., & Krishnamoorthy, T. K. Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. TSI Journals.
- Tratnyek, P. G., et al. (2017). Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental Science: Processes & Impacts.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Jolley, K. E., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Organic Chemistry Portal. Fmoc-Protected Amino Groups.
- Sigma-Aldrich. Application Note – N-Boc protection.
- BenchChem. An In-depth Technical Guide to the Boc Protection of Primary Amines.
- Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry.
- Perron, V., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289.
- Allen. Anilines: Reactions, Reaction Mechanisms and FAQs.
- D'Andrea, F., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8036.
- J&K Scientific LLC. (2026). BOC Protection and Deprotection.
- Aapptec Peptides. N-Terminal Deprotection; Boc removal.
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In: Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Organic Chemistry Portal. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines.
- ResearchGate. (2014). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature.
- Chemistry Steps. (2024). Reactions of Aniline.
- Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Pharmaceuticals, 12(2), 61.
- GenScript. Terminology of Antibody Drug for Fmoc Deprotection.
- Frontana-Uribe, B. A., et al. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(1), 441.
- Wikipedia. Aniline.
- Kumar, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25036-25041.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- BenchChem. Identifying side products in the halogenation of anilines.
- Morallón, E., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry, 547(1), 59-67.
- Organic Chemistry Portal. Protective Groups.
- Medici, F., et al. (2020). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. ResearchGate.
- GeeksforGeeks. (2025). Aniline - Structure, Properties, Preparation, Reactions, Uses.
- Pearson Study Prep. (2015). Protection of Aniline Derivatives. YouTube.
- Reddit. (2020). Help with nitration of a protected aniline. r/Chempros.
- Pearson. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons.
- ResearchGate. (2014). How do I remove aniline from the reaction mixture?.
- Google Patents. (1991). EP0485544B1 - Oxidative hair dye containing 3-aminophenol derivatives, process for....
- O'Connor, M. J., et al. (2013). Synthesis and Oxidation of Triarylamine Derivatives Bearing Hydrogen-Bonding Groups. The Journal of Organic Chemistry, 78(15), 7558-7567.
- ResearchGate. (2019). Oxidative Copolymerization of p-Phenylenediamine and 3-Aminobenzenesulfonic Acid.
- PubChem. 3-Amino-2-methylbenzoic acid.
- Wikipedia. 3-Aminobenzoic acid.
- PubChemLite. 3-[2-(3-aminophenyl)ethynyl]benzoic acid.
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Technical Support Center: Optimizing HPLC Mobile Phases for 3-(3-Aminophenyl)-2-methylbenzoic acid Analysis
Welcome to the technical support center for the analysis of 3-(3-Aminophenyl)-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing High-Performance Liquid Chromatography (HPLC) mobile phases for this specific analyte. We will move beyond generic advice to explain the scientific rationale behind each step, ensuring you can build robust and reliable analytical methods.
Section 1: Understanding the Analyte - The Foundation of Method Development
Success in HPLC begins with a thorough understanding of your molecule's physicochemical properties. 3-(3-Aminophenyl)-2-methylbenzoic acid is a zwitterionic compound, meaning it possesses both acidic and basic functional groups. This dual nature is the primary factor influencing its behavior in reversed-phase chromatography.
-
Acidic Group: The carboxylic acid (-COOH) group.
-
Basic Group: The anilinic amino (-NH2) group.
-
Hydrophobic Core: The substituted biphenyl-like structure provides significant hydrophobicity, making it well-suited for reversed-phase HPLC.
The ionization state of these functional groups is dictated by the mobile phase pH, which in turn dramatically affects the analyte's retention and peak shape.[1][2][3]
| Property | Estimated Value | Significance for HPLC Method Development |
| pKa (Carboxylic Acid) | ~3.9 | The pH at which the carboxylic acid is 50% ionized. To ensure the group is primarily in its neutral, more retained form, the mobile phase pH should be at least 1.5-2 units below this value (e.g., pH < 2.4).[3][4] |
| pKa (Amino Group) | ~4.7 | The pH at which the amino group is 50% protonated (charged). To keep the group in its neutral, less polar form, the mobile phase pH should be at least 1.5-2 units above this value (e.g., pH > 6.2).[4] |
| Calculated XLogP3 | 2.4 | This value indicates moderate lipophilicity, confirming that reversed-phase chromatography is an appropriate technique. |
The zwitterionic nature of this analyte presents a unique challenge. At a pH between its two pKa values (approximately pH 4-5), the molecule will have both a positive and a negative charge, which can lead to poor retention and complex interactions with the stationary phase. Therefore, the primary strategy is to adjust the mobile phase pH to suppress the ionization of one or both functional groups.
Section 2: Core Principles of Mobile Phase Optimization
The Critical Role of pH Control
As established, pH is the most powerful tool for controlling the retention, selectivity, and peak shape of 3-(3-Aminophenyl)-2-methylbenzoic acid.[1][2] The goal is to operate at a pH where the analyte is in a single, stable ionic form—ideally, its most neutral state to maximize retention in reversed-phase HPLC.[3][4]
-
Low pH (e.g., pH 2.5 - 3.0): At this pH, the carboxylic acid group (-COOH) will be fully protonated (neutral), while the amino group (-NH3+) will be fully protonated (positively charged). The molecule will behave as a moderately polar basic compound. This is often the best starting point as it suppresses interactions of the carboxylate with the stationary phase and provides good retention.[10][11]
-
High pH (e.g., pH 7.5 - 8.5): At this pH, the amino group (-NH2) will be neutral, and the carboxylic acid group (-COO-) will be fully deprotonated (negatively charged). The molecule will behave as an acidic compound. This approach requires a pH-stable column.
Operating at a pH too close to either pKa value will result in a mixture of ionized and un-ionized forms, leading to significant peak broadening or splitting.[1][2]
Choosing the Right Buffer
A buffer is essential for maintaining a constant and reproducible mobile phase pH, which is critical for stable retention times.[3] The buffer should be selected based on its pKa, which should be within +/- 1 pH unit of the desired mobile phase pH for optimal buffering capacity.
| Buffer | pKa | Useful pH Range | UV Cutoff (approx.) | Comments |
| Formate | 3.75 | 2.8 - 4.8 | 210 nm | Excellent choice for low pH methods and is MS-compatible. |
| Acetate | 4.76 | 3.8 - 5.8 | 210 nm | Useful if a pH closer to 4-5 is required, but may be too close to the analyte's pKa. |
| Phosphate | 2.1, 7.2, 12.3 | 2.1 - 3.1, 6.2 - 8.2 | 200 nm | Very common and effective, especially for UV detection. Use pH 2.5-3.0 for low pH work. Not MS-compatible. |
| Ammonium | 9.25 | 8.2 - 10.2 | 200 nm | Used for high pH methods and is MS-compatible. |
Protocol for Buffer Preparation:
-
Always measure and adjust the pH of the aqueous component (e.g., water with buffer salts) before adding the organic modifier.[3]
-
Start with a buffer concentration of 10-20 mM. This is typically sufficient to control pH without causing salt precipitation issues when mixed with the organic phase.[10]
-
Filter the aqueous buffer solution through a 0.45 µm or 0.22 µm filter before use.
Selecting the Organic Modifier: Acetonitrile vs. Methanol
Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC.
-
Acetonitrile (ACN): Generally has a lower viscosity and provides higher separation efficiency (sharper peaks). It is often the first choice for method development.
-
Methanol (MeOH): Can offer different selectivity compared to ACN due to its protic nature, which can be advantageous for separating closely eluting peaks. It is also more viscous.
A good strategy is to start with ACN. If resolution is insufficient, testing MeOH or a ternary mixture (Water/ACN/MeOH) can be a valuable step in optimization.
Section 3: Recommended Starting Method & Protocol
This protocol provides a robust starting point for your method development.
Experimental Protocol: Initial Gradient Method
-
Column: Use a modern, high-purity silica C18 column (e.g., Waters XBridge BEH C18, Agilent ZORBAX StableBond C18) with dimensions of 4.6 x 150 mm, 3.5 µm particle size. These columns offer excellent stability at low pH.
-
Mobile Phase A: 10 mM Potassium Phosphate in Water, adjust pH to 2.8 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-17.1 min: 90% to 10% B
-
17.1-22 min: 10% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Sample Diluent: 50:50 Acetonitrile/Water.
-
Detection: UV at 254 nm and 280 nm (or determine the λmax by running a UV scan).
Section 4: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the analysis of 3-(3-Aminophenyl)-2-methylbenzoic acid.
Q1: My peak is tailing significantly. What is the cause and how do I fix it?
Answer: Peak tailing for a compound like this, especially at low pH where it is cationic, is most often caused by secondary interactions between the protonated amine group and ionized residual silanol groups on the HPLC column's silica surface.[12][13]
-
Primary Solution: Adjust Mobile Phase pH. Ensure your mobile phase pH is sufficiently low (pH 2.5-3.0) to keep the surface silanol groups fully protonated (neutral), which minimizes these unwanted ionic interactions.[10][13]
-
Secondary Solution: Use a High-Quality Column. Modern columns are made with high-purity silica and are densely bonded and end-capped to minimize the number of accessible silanols. If you are using an older "Type A" silica column, switching to a modern "Type B" or hybrid particle column can dramatically improve peak shape.[11]
-
Alternative: Add a Competing Base. In some cases, adding a "silanol suppressor" like Triethylamine (TEA) at a low concentration (e.g., 5-10 mM) to the mobile phase can help. The TEA will preferentially interact with the silanol sites, masking them from your analyte. However, this approach can shorten column lifetime and is often unnecessary with modern columns.[10][11]
Q2: My retention times are drifting from one injection to the next. What's wrong?
Answer: Retention time instability for an ionizable analyte is almost always related to inadequate control of the mobile phase pH.
-
Check Your Buffer:
-
Is the pH correct? Verify the pH of your aqueous mobile phase component.
-
Is the buffer effective? Ensure the pH of your mobile phase is within 1 pH unit of the buffer's pKa. If you are trying to buffer at pH 3.5 with a phosphate buffer (pKa1=2.1), its buffering capacity will be weak. A formate buffer (pKa=3.75) would be a much better choice.[3]
-
Is the concentration sufficient? If you suspect your sample is altering the mobile phase pH at the head of the column, increasing the buffer concentration from 10 mM to 25 mM can improve robustness.
-
-
Ensure Proper Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. A typical equilibration time is 5-10 column volumes. For a 150 x 4.6 mm column at 1 mL/min, this translates to about 5-10 minutes.
Q3: I'm not getting enough resolution between my main peak and an impurity. What should I try?
Answer: Poor resolution requires changing the "selectivity" of the separation. This means altering the chemistry of the system to change the relative retention of the two peaks.
-
Modify the Organic Modifier: This is often the easiest first step. If you are using acetonitrile, create an identical method using methanol. The different chemical interactions of methanol can significantly alter the elution order and spacing of peaks.[14]
-
Fine-Tune the pH: Even small changes in pH can have a large impact on the selectivity of ionizable compounds.[1] If you are at pH 2.8, try running the method at pH 2.5 and pH 3.1. This can subtly change the ionization state of your analyte and impurities, potentially improving resolution.
-
Adjust the Gradient: If the peaks are eluting very early (low k'), you can improve resolution by decreasing the initial percentage of organic modifier in your gradient. If the peaks are broad, making the gradient shallower (e.g., changing from a 10-90% B run over 15 minutes to a 10-90% B run over 30 minutes) will increase run time but often improves resolution.
Section 5: Frequently Asked Questions (FAQs)
-
What is the best starting pH for this compound? A pH between 2.5 and 3.0 is the recommended starting point. This suppresses the ionization of the carboxylic acid, leading to good retention, and neutralizes surface silanols, promoting excellent peak shape.[10][12]
-
Should I use Acetonitrile or Methanol? Start with Acetonitrile as it typically provides better efficiency. If you need to improve the selectivity between your analyte and impurities, try Methanol.
-
What buffer concentration is ideal? Begin with 10-20 mM. This is generally a good balance between buffering capacity and avoiding solubility issues with high organic content.
-
How do I choose the right column? A modern, high-purity, end-capped C18 or a hybrid-particle C18 column is highly recommended. These provide the best performance and stability for analyzing basic/cationic compounds at low pH.[15]
-
What is a typical detection wavelength? The aromatic structure suggests strong UV absorbance. Good starting wavelengths are 254 nm and 280 nm. For optimal sensitivity, determine the analyte's maximum absorbance (λmax) using a diode array detector (DAD).
References
-
The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. [Link]
-
How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino Chemical Co., Ltd. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
Liquid-chromatographic measurement of p-aminobenzoic acid and its metabolites in serum. Clinical Chemistry. [Link]
-
HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. PubMed. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]
-
Exploring the Role of pH in HPLC Separation. Veeprho. [Link]
-
Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid? Conjugated. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]
-
How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. [Link]
-
Why is o-toluic acid (2-methylbenzoic acid) more acidic than benzoic acid? Chemistry Stack Exchange. [Link]
-
New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. [Link]
-
3-Aminobenzoic acid. Wikipedia. [Link]
-
Stepwise optimization approach for improving LC-MS/MS analysis of zwitterionic antiepileptic drugs with implementation of experimental design. PubMed. [Link]
-
3-Amino-2-methylbenzoic acid | C8H9NO2 | CID 2733699. PubChem. [Link]
-
In aminobenzoic acid, do we have three different pKa's? Chemistry Stack Exchange. [Link]
-
HPLC method dev strategies for Zwitterions. Chromatography Forum. [Link]
-
Chemical structure of p-aminobenzoic acid and his pKa value. ResearchGate. [Link]
-
3-(3-Aminophenyl)propionic acid | C9H11NO2 | CID 2735406. PubChem. [Link]
-
Benzoic acid, 2-methyl-. NIST WebBook. [Link]
-
3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid. PubChem. [Link]
-
2-Methylbenzoic acid | C8H8O2 | CID 8373. PubChem. [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]
-
Calculated logP values for investigated compounds. ResearchGate. [Link]
-
3-[2-(3-aminophenyl)ethynyl]benzoic acid. PubChemLite. [Link]
-
3-(p-Aminophenyl)propionic acid. SIELC Technologies. [Link]
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Troubleshooting poor solubility of 3-(3-Aminophenyl)-2-methylbenzoic acid in organic solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most common bottlenecks encountered by researchers working with amphoteric biphenyls: the notoriously poor organic solubility of 3-(3-Aminophenyl)-2-methylbenzoic acid .
This guide synthesizes thermodynamic principles with field-proven synthetic workflows to help you seamlessly integrate this compound into your drug development pipeline.
Part 1: Mechanistic Insight – The Root Cause of Insolubility
To solve a solubility issue, we must first understand the physical chemistry of the molecule. 3-(3-Aminophenyl)-2-methylbenzoic acid is an amphoteric compound, meaning it possesses both a basic functional group (the aniline-derived amine) and an acidic functional group (the benzoic acid).
Aminobenzoic acid derivatives typically exhibit a carboxylic acid pKa of ~3.0–4.2 and an anilinium pKa of ~4.5–4.8[1]. Because the basicity of the amine is higher than the acidity of the carboxylic acid, proton transfer occurs spontaneously. In pure organic solvents and at neutral pH, these ampholytes predominantly exist in a highly stable zwitterionic form (inner salt) or form extensive intermolecular hydrogen-bond networks[2].
This zwitterionic lattice possesses an exceptionally high lattice energy. The lack of a lipophilic counterion at the isoelectric point (pI) results in the lowest possible thermodynamic solubility in both aqueous and non-polar organic phases[3]. Pharmaceutical tactics to improve solubility must focus on disrupting this crystal lattice by altering the pH to form transient, single-charged salts[4][5].
State transition of amphoteric compounds and their corresponding organic solubility.
Part 2: Troubleshooting FAQs
Q1: I am trying to run an amide coupling (e.g., HATU/EDC) in DCM, but 3-(3-Aminophenyl)-2-methylbenzoic acid remains a cloudy suspension. What should I do? A1: The suspension is the insoluble zwitterion. Do not add more DCM; instead, add 2.0–3.0 equivalents of a lipophilic tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). The base deprotonates the ammonium ion, destroying the zwitterion and forming a highly organic-soluble trialkylammonium carboxylate salt[5]. The solution will clear up immediately, allowing your coupling reagent to access the molecule.
Q2: I need to prepare a highly concentrated stock solution for biological assays. What is the best solvent? A2: Dimethyl Sulfoxide (DMSO) is the gold standard here. While the compound resists moderately polar solvents like Ethyl Acetate (EtOAc), DMSO has a high dielectric constant and acts as a powerful hydrogen-bond acceptor, capable of solvating the zwitterion directly without the need for pH adjustment[4]. If the compound is stubborn, apply gentle sonication at 40 °C for 5 minutes.
Q3: During my aqueous workup, the product disappears into the aqueous layer or forms an unfilterable emulsion. How do I recover it? A3: Amphoteric compounds are highly soluble in aqueous acid (as the cation) and aqueous base (as the anion). To force the product into the organic layer, or to precipitate it directly from the aqueous layer, you must carefully adjust the pH to the molecule's isoelectric point (pI) , which is approximately pH 4.0–4.5[3]. At this exact pH, the molecule reverts to the neutral zwitterion and will crash out of the aqueous solution as a filterable solid.
Part 3: Quantitative Solubility Profile
The following table summarizes the expected physical state and solubility profile of 3-(3-Aminophenyl)-2-methylbenzoic acid across various standard laboratory solvent systems.
| Solvent System | Additive / Condition | Expected State | Solubility Profile |
| Dichloromethane (DCM) | None | Cloudy Suspension | < 1 mg/mL (Poor) |
| Ethyl Acetate (EtOAc) | None | Cloudy Suspension | < 2 mg/mL (Poor) |
| Dimethyl Sulfoxide (DMSO) | None | Clear Solution | > 50 mg/mL (Excellent) |
| DCM or DMF | DIPEA (2.5 eq) | Clear Solution | > 100 mg/mL (Excellent) |
| Water (pH 7.0) | None | Suspension | < 5 mg/mL (Poor) |
| Water (pH 1.0 or pH 12.0) | None | Clear Solution | > 100 mg/mL (Excellent) |
Part 4: Step-by-Step Experimental Protocols
Protocol A: In-situ Solubilization for Organic Synthesis (Amide Coupling)
Use this self-validating protocol to ensure your starting material is fully dissolved before initiating a reaction.
-
Suspend: Add 3-(3-Aminophenyl)-2-methylbenzoic acid (1.0 eq) to a round-bottom flask containing anhydrous DCM or DMF to achieve a 0.1 M concentration.
-
Deprotonate: Under magnetic stirring, add DIPEA (2.5 eq) dropwise.
-
Validate: Observe the reaction mixture. Within 2–3 minutes, the cloudy suspension will transition into a completely clear, homogeneous solution, confirming the successful formation of the soluble ion-pair.
-
React: Proceed immediately with the addition of your coupling reagent (e.g., HATU, 1.2 eq) and the corresponding amine/acid partner.
Protocol B: Isoelectric Precipitation and Isolation
Use this workflow to recover the pure zwitterion from a crude reaction mixture.
-
Partition: Following your reaction, partition the crude mixture between EtOAc and a basic aqueous solution (1M NaOH, pH > 10). The product will migrate entirely into the aqueous layer as a soluble sodium carboxylate salt.
-
Separate: Discard the organic impurities and transfer the aqueous layer to an Erlenmeyer flask. Cool to 0–5 °C in an ice bath.
-
Titrate: Under vigorous stirring, slowly add 1M HCl dropwise. Monitor the pH continuously using a calibrated pH meter.
-
Precipitate: Stop the addition when the pH reaches the isoelectric point (pI ~ 4.2). A thick white/off-white precipitate will form immediately.
-
Isolate: Allow the suspension to stir for 30 minutes at 0 °C to maximize crystal growth. Isolate the solid via vacuum filtration, wash with ice-cold water, and dry under high vacuum.
Step-by-step workflow for the isoelectric precipitation and isolation of the zwitterion.
References
-
[2] Theoretical and Experimental Studies of the Zwitterion Neutral Form Equilibrium of Ampholytes in Pure Solvents and Mixtures - Journal of the American Chemical Society.[Link]
-
[4] Enhancement of Solubility: A Pharmaceutical Overview - Scholars Research Library.[Link]
-
[5] CHAPTER 2: Tactics to Improve Solubility - The Royal Society of Chemistry.[Link]
-
[1] Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives - Oxford University Press.[Link]
Sources
Refining chromatography purification protocols for 3-(3-Aminophenyl)-2-methylbenzoic acid
Target Analyte: 3-(3-Aminophenyl)-2-methylbenzoic acid Support Level: Advanced / Senior Application Scientist
Welcome to the Technical Support Center. Purifying amphoteric, biphenyl-like derivatives such as 3-(3-Aminophenyl)-2-methylbenzoic acid presents unique chromatographic challenges. Because this molecule contains both a weakly basic aniline group and a weakly acidic carboxylic acid group, it is highly sensitive to mobile phase pH, stationary phase chemistry, and sample diluent composition.
This guide is designed to move beyond basic protocols by explaining the underlying physicochemical causality of your separations, ensuring every workflow you execute is a robust, self-validating system.
Compound Profiling & Mechanistic Rationale
Before troubleshooting, we must establish the physicochemical reality of the analyte. 3-(3-Aminophenyl)-2-methylbenzoic acid features steric hindrance from the ortho-methyl group, which forces the biphenyl system out of coplanarity, slightly increasing its hydrophobicity. However, its chromatographic behavior is entirely dominated by its two ionizable groups:
-
Benzoic Acid Moiety: pKa ≈ 4.2
-
Aniline Moiety: pKa ≈ 4.6[1]
The Zwitterion Problem: Because the pKa values of the acidic and basic groups are nearly identical, this compound exists almost exclusively as a zwitterion at neutral pH (pH 5–7). In this state, the molecule possesses a deprotonated carboxylate ( −COO− ) and a protonated amine ( −NH3+ ). This dual-charge state drastically reduces its solubility in organic solvents and causes unpredictable, mixed-mode interactions with chromatography stationary phases[2]. Successful purification requires forcing the molecule into a single ionization state.
Troubleshooting & FAQs
Q1: Why am I seeing severe peak tailing and broad elution bands on my standard C18 column? A: Peak tailing for basic and amphoteric compounds is primarily caused by secondary cation-exchange interactions. While the hydrophobic core of the molecule interacts with the C18 chains, the protonated aniline group ( −NH3+ ) interacts electrostatically with residual, unendcapped ionized silanols ( −Si−O− ) on the silica surface[2].
-
The Fix: You must operate at a pH that either suppresses silanol ionization (pH < 3.0) or neutralizes the aniline group (pH > 8.0). Using a low-pH mobile phase (e.g., 0.1% Trifluoroacetic acid) ensures the carboxylic acid is neutral, the aniline is protonated, and the surface silanols are fully protonated (neutralized), eliminating the secondary interaction[1].
Q2: My sample precipitates at the top of the column during injection, causing massive backpressure. How do I prevent this? A: This is a classic isoelectric point (pI) precipitation event. If you dissolve your crude sample in a neutral solvent (like pure DMSO or unbuffered Methanol) and inject it into a strongly buffered acidic mobile phase, the sample plug experiences a pH gradient as it mixes. As the local pH crosses the compound's pI ( ≈ 4.4), the molecule briefly forms a highly insoluble zwitterionic network and crashes out of solution.
-
The Fix: Always dissolve your sample in a diluent that matches the starting conditions of your mobile phase (e.g., 10% MeCN / 90% Water with 0.1% TFA). This pre-ionizes the molecule, preventing phase-boundary precipitation.
Q3: Can I use Normal Phase (Flash) chromatography for the crude cleanup of this compound? A: Yes, but standard Hexane/Ethyl Acetate gradients will fail. Bare silica is highly acidic and will irreversibly bind the polar amine and carboxylic acid groups. You must use a highly polar, competitively buffered system. A mixture of Dichloromethane (DCM) and Methanol (MeOH) modified with 1% Acetic Acid is required. The acetic acid acts as a competitive binder, masking the silica's active sites and allowing the amphoteric compound to elute.
Step-by-Step Purification Protocols
Protocol A: Reverse-Phase Prep-HPLC (Low pH Strategy)
This protocol forces the molecule into a net +1 cationic state, ideal for standard silica-based C18 columns.
-
Mobile Phase Preparation:
-
Buffer A: High-purity Water + 0.1% Trifluoroacetic acid (TFA) (v/v).
-
Buffer B: LC-MS grade Acetonitrile (MeCN) + 0.1% TFA (v/v).
-
-
Sample Preparation: Dissolve the crude solid in a 1:1 mixture of DMSO and Buffer A. Sonicate until visually clear. Filter through a 0.45 μ m PTFE syringe filter.
-
Column Equilibration: Flush a Prep C18 column (e.g., 250 x 21.2 mm, 5 μ m) with 5 column volumes (CV) of 5% B.
-
Gradient Execution: Run a shallow gradient from 10% B to 60% B over 20 minutes. The steric bulk of the methyl group will cause it to elute later than an unmethylated analog.
-
Self-Validation Checkpoint: The Uracil Test. Before injecting your sample, inject 10 μ L of a 1 mg/mL uracil solution. Uracil is an unretained neutral marker. If the uracil peak shape is asymmetric or its retention time shifts between runs, your column is either experiencing voiding or the TFA buffer is depleted. Halt the run immediately; the system has invalidated itself.
Protocol B: Normal Phase Flash Chromatography (Crude Cleanup)
Used when purity is <80% and sample mass exceeds 5 grams.
-
Stationary Phase: Pre-packed spherical bare silica cartridge (e.g., 40-60 μ m).
-
Solvent System:
-
Solvent A: Dichloromethane (DCM) + 1% Glacial Acetic Acid.
-
Solvent B: Methanol (MeOH) + 1% Glacial Acetic Acid.
-
-
Equilibration: Flush the column with 3 CV of 100% Solvent A to saturate the silica with acetic acid.
-
Loading: Dry-load the sample onto Celite 545 to prevent column head saturation.
-
Elution: Isocratic hold at 0% B for 2 CV, followed by a gradient to 15% B over 10 CV.
-
Self-Validation Checkpoint: TLC Correlation. Run a TLC plate in parallel using 90% DCM / 10% MeOH / 1% AcOH. The target spot must show an Rf of 0.25–0.35 with no streaking to the baseline. If streaking occurs on the TLC, the column will also fail. Increase the acetic acid modifier to 2% before proceeding.
Quantitative Data Summaries
Table 1: Physicochemical Properties & Ionization States
| Parameter | Value / Description | Chromatographic Implication |
| Molecular Weight | 227.26 g/mol | Elutes well within standard small-molecule mass ranges. |
| LogP (Predicted) | ~2.1 | Moderate lipophilicity; requires 30-50% organic modifier to elute. |
| State at pH 2.0 | Cationic (+1) | Carboxylic acid is neutral; Aniline is protonated. Excellent for C18 retention. |
| State at pH 7.0 | Zwitterionic (0) | Highly insoluble; severe peak broadening and unpredictable retention. |
| State at pH 9.5 | Anionic (-1) | Carboxylic acid is deprotonated; Aniline is neutral. Requires hybrid-silica columns. |
Table 2: Recommended RP-HPLC Gradient (Analytical Scale)
| Time (min) | % Buffer A (H2O + 0.1% TFA) | % Buffer B (MeCN + 0.1% TFA) | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 1.0 |
| 2.0 | 90 | 10 | 1.0 |
| 15.0 | 40 | 60 | 1.0 |
| 17.0 | 5 | 95 | 1.0 |
| 20.0 | 90 | 10 | 1.0 |
Purification Decision Workflow
Figure 1: Decision tree and self-validating workflow for the purification of amphoteric biphenyl derivatives.
References
-
chapter xii analysis and control of aromatic pharmaceutical preparations Source: Moodle / univ-dbkm.dz URL:[Link]
-
Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC Source: Chromatography Online URL:[Link]
-
OECD Guidelines for the Testing of Chemicals: Partition Coefficient (117) Source: acri.gov.tw URL:[Link]
Sources
Technical Support Center: Troubleshooting 3-(3-Aminophenyl)-2-methylbenzoic Acid Cross-Couplings
Welcome to the Advanced Application Support Center. Synthesizing 3-(3-Aminophenyl)-2-methylbenzoic acid via Suzuki-Miyaura cross-coupling presents a complex "tri-fold" mechanistic challenge. As researchers, you are simultaneously battling amine-induced catalyst poisoning , carboxylic acid-driven protodeboronation , and steric hindrance from the ortho-methyl group.
This guide is designed to move beyond basic protocols, providing you with the causality behind catalyst deactivation and the field-proven methodologies required to build a self-validating, high-yield reaction system.
Mechanistic Pathway: The Catalyst Deactivation Threat
To troubleshoot effectively, we must first understand how the substrate interacts with the palladium catalyst. Unprotected primary amines act as strong σ-donors. Following oxidative addition, the free -NH₂ group can outcompete your phosphine ligands, coordinating directly to the Pd(II) center to form a thermodynamically stable, off-cycle complex . This effectively removes the catalyst from the active cycle.
Catalytic cycle of Suzuki coupling showing the amine-induced deactivation pathway and ligand rescue.
Troubleshooting & FAQs
Q1: My reaction turns black within 15 minutes, and LC-MS shows <10% conversion. What is happening? A1: The black precipitate is "Palladium black," indicating severe catalyst deactivation and aggregation. In the presence of unprotected primary amines, the amine lone pair coordinates to the Pd(II) center, halting the catalytic cycle . To prevent this, you must use highly sterically hindered, electron-rich Buchwald-type ligands (like XPhos) or CataCXium A. These ligands create a bulky coordination sphere that physically blocks the amine from binding to the metal center .
Q2: I am using XPhos, but I am observing massive amounts of debrominated starting material and protodeboronated boronic acid. How do I fix this? A2: This is a base and solvent issue exacerbated by the free carboxylic acid on your substrate. If the base is too weak or insoluble, the carboxylic acid protonates the boronic acid, triggering protodeboronation. Furthermore, if transmetalation is slow due to the ortho-methyl steric bulk, the Pd(II) intermediate undergoes protodehalogenation . Solution: Switch to a biphasic system using a strong, soluble base like aqueous K₃PO₄ (3.0 equivalents) in 1,4-Dioxane. The aqueous base rapidly deprotonates the carboxylic acid into a less-coordinating carboxylate and facilitates the formation of the reactive boronate species required for transmetalation.
Q3: The 2-methyl group seems to be lowering my yield compared to standard couplings. How do I overcome this steric hindrance? A3: The ortho-methyl group restricts the rotation of the forming biaryl axis, significantly raising the activation energy required for the reductive elimination step. You must increase the reaction temperature (typically 90–100 °C) and utilize a precatalyst that ensures a high concentration of the active monoligated Pd(0) species, such as XPhos Pd G3 .
Q4: Should I just protect the amine and the carboxylic acid? A4: While direct coupling of unprotected ortho-haloanilines is possible with 3rd-generation Pd precatalysts , protecting the functional groups is the most robust failsafe. Converting the amine to a Boc-carbamate and the carboxylic acid to a methyl ester completely eliminates their coordinating ability . If your direct coupling yields remain below 50% despite ligand optimization, pivot to the protected route (See Protocol 2).
Quantitative Data: Ligand & Condition Screening
The following table summarizes the expected outcomes when screening conditions for the unprotected 3-(3-Aminophenyl)-2-methylbenzoic acid coupling, highlighting the causality of catalyst failure versus success.
| Catalyst / Ligand System | Base & Solvent System | Temp (°C) | Yield (%) | Primary Observation / Byproduct |
| Pd(PPh₃)₄ | Na₂CO₃ / PhMe:EtOH:H₂O | 80 | < 5% | Pd Black precipitation (Amine poisoning) |
| Pd(dppf)Cl₂ | K₂CO₃ / Dioxane:H₂O | 90 | 15% | Protodeboronation (Acid interference) |
| XPhos Pd G3 | K₃PO₄ / Dioxane:H₂O | 100 | 82% | Clean conversion, trace homocoupling |
| CataCXium A Pd G3 | K₃PO₄ / Dioxane:H₂O | 100 | 85% | Clean conversion, trace homocoupling |
Experimental Methodologies
Protocol 1: Direct Coupling of Unprotected Substrates (The G3 Precatalyst Method)
Causality Note: We utilize XPhos Pd G3 because it rapidly generates the active monoligated Pd(0) species under mild conditions, ensuring the catalytic cycle initiates before the free amine can interfere .
-
Preparation: In a flame-dried Schlenk flask, combine 3-bromo-2-methylbenzoic acid (1.0 equiv, 1.0 mmol), 3-aminophenylboronic acid (1.2 equiv, 1.2 mmol), and XPhos Pd G3 (3 mol%).
-
Base Addition: Add anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol). Expert Insight: The excess base is critical to neutralize the carboxylic acid and activate the boronic acid simultaneously .
-
Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane and HPLC-grade H₂O (5 mL total volume). Degas the suspension via three strict freeze-pump-thaw cycles. Oxygen rapidly oxidizes the electron-rich XPhos ligand, which will kill the catalyst before the reaction begins.
-
Reaction Execution: Heat the mixture to 100 °C under an argon atmosphere for 12 hours.
-
Self-Validating Check: After 2 hours, pull a 10 µL aliquot, quench in MeCN, and run LC-MS. You should observe the mass of the product. If only starting material and protodeboronated aryl species are present, your base is insufficiently solubilized; add 0.5 mL of degassed H₂O.
-
Workup: Cool to room temperature, acidify carefully to pH 4-5 using 1M HCl (to precipitate the amino acid zwitterion), and extract with EtOAc. Dry over Na₂SO₄ and purify via reverse-phase chromatography.
Protocol 2: The Protected Failsafe Route
Causality Note: If steric hindrance and electronic deactivation prove insurmountable in your specific laboratory setup, masking the functional groups restores standard Suzuki reactivity by preventing lone-pair coordination and acidic interference .
-
Protection Phase: React the starting materials to form 3-(Boc-amino)phenylboronic acid and methyl 3-bromo-2-methylbenzoate using standard Boc-anhydride and Fischer esterification conditions, respectively.
-
Coupling Phase: Combine the protected substrates (1.0 equiv halide, 1.2 equiv boronic acid) with Pd(dppf)Cl₂ (5 mol%) and Na₂CO₃ (2.0 equiv) in Toluene/H₂O (3:1).
-
Reaction Execution: Degas via sparging with Argon for 15 minutes. Heat at 90 °C for 8 hours. The absence of the free amine allows the use of standard, less expensive bidentate ligands.
-
Deprotection Phase: Isolate the intermediate via silica gel chromatography. Cleave the Boc group and hydrolyze the ester simultaneously using 4M HCl in Dioxane at 60 °C for 4 hours, yielding the final 3-(3-Aminophenyl)-2-methylbenzoic acid as the hydrochloride salt.
References
-
[1] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC (National Institutes of Health).[Link]
-
[2] Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances (RSC Publishing).[Link]
-
[3] Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC (National Institutes of Health).[Link]
Sources
Technical Support Center: Enhancing Thermal Stability of 3-(3-Aminophenyl)-2-methylbenzoic acid
Welcome to the technical support center for 3-(3-Aminophenyl)-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the storage and handling of this compound to maintain its thermal stability and integrity.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of 3-(3-Aminophenyl)-2-methylbenzoic acid, providing step-by-step instructions to identify and resolve these problems.
Issue 1: Discoloration of the solid compound (e.g., turning from off-white/light yellow to brown).
Potential Cause: This often indicates oxidation or degradation of the aminophenyl moiety, which can be accelerated by exposure to light, air (oxygen), and elevated temperatures. Aromatic amines are particularly susceptible to oxidation, which can lead to the formation of colored impurities.
Troubleshooting Workflow:
-
Assess Storage Conditions:
-
Temperature: Was the compound stored at the recommended temperature (refrigerated or -20°C)?[1][2] Deviations can accelerate degradation.
-
Atmosphere: Was the container sealed under an inert atmosphere (e.g., argon or nitrogen)?[1] Exposure to oxygen is a primary driver of oxidation for aminobenzoic acids.[3][4]
-
Light Exposure: Was the container opaque or stored in the dark? Many aromatic compounds, including aminobenzoic acid derivatives, are light-sensitive.[1][5]
-
-
Purity Analysis:
-
Perform High-Performance Liquid Chromatography (HPLC) analysis to quantify the purity of the discolored sample against a reference standard.
-
Use a suitable solvent system to separate the parent compound from potential degradation products.
-
Characterize the impurities using mass spectrometry (MS) to understand the degradation pathway.
-
-
Corrective Actions:
-
If the compound is deemed significantly degraded, it should be discarded.
-
For future storage, transfer the compound to an amber glass vial, purge with an inert gas, and seal tightly.
-
Store the vial in a refrigerator or freezer, depending on the recommended long-term storage conditions.
-
Issue 2: Decreased solubility of the compound in the intended solvent.
Potential Cause: A decrease in solubility can be due to polymerization or the formation of less soluble degradation products. Thermal stress can sometimes induce such changes.
Troubleshooting Workflow:
-
Visual Inspection:
-
Examine the solid material for any changes in appearance, such as clumping or the formation of a film.
-
-
Solubility Test:
-
Attempt to dissolve a small, known amount of the compound in the specified solvent at a set concentration.
-
Compare the dissolution time and clarity of the solution with a fresh or properly stored sample.
-
-
Analytical Characterization:
-
Analyze the insoluble material, if any, using techniques like Fourier-Transform Infrared (FTIR) spectroscopy to identify changes in functional groups that might indicate polymerization or degradation.
-
-
Preventative Measures:
-
Ensure the compound is stored in a tightly sealed container to prevent moisture absorption, which can sometimes affect solubility.
-
Adhere strictly to the recommended storage temperature to minimize the risk of thermally induced polymerization.
-
Issue 3: Inconsistent results in biological or chemical assays.
Potential Cause: Loss of compound activity is a strong indicator of degradation. The amino and carboxylic acid functional groups can be susceptible to degradation, leading to a loss of the desired biological or chemical properties.
Troubleshooting Workflow:
-
Purity and Identity Verification:
-
Confirm the purity of the compound using HPLC.
-
Verify the identity and structural integrity using Nuclear Magnetic Resonance (NMR) spectroscopy and compare it to a reference spectrum.
-
-
Activity Assay with a New Sample:
-
If possible, procure a new, certified batch of 3-(3-Aminophenyl)-2-methylbenzoic acid and repeat the assay.
-
If the new batch performs as expected, it strongly suggests the original sample has degraded.
-
-
Review of Handling Procedures:
-
Examine the entire experimental workflow for potential sources of degradation.
-
Were stock solutions stored appropriately (e.g., protected from light, at the correct temperature)? Aqueous solutions of similar compounds are often not recommended for storage for more than a day.[2]
-
Was the compound exposed to incompatible materials, such as strong oxidizing agents?[1][5]
-
Section 2: Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal long-term storage conditions for solid 3-(3-Aminophenyl)-2-methylbenzoic acid?
A1: For long-term stability, the solid compound should be stored in a tightly sealed, opaque container under an inert atmosphere (argon or nitrogen) and kept refrigerated (2-8°C) or frozen (-20°C).[1][2] This minimizes exposure to heat, light, and oxygen, which are the primary drivers of degradation for aminobenzoic acids.
Q2: How should I handle the compound during weighing and preparation of solutions?
A2: Handle the compound in a well-ventilated area, avoiding the formation of dust.[5][6] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Minimize the time the container is open to the atmosphere to reduce exposure to air and moisture.
Q3: Is 3-(3-Aminophenyl)-2-methylbenzoic acid sensitive to light?
A3: Yes, similar to other aminobenzoic acid derivatives, it is likely to be light-sensitive.[1][5] Exposure to UV light can lead to photodegradation.[4] Always store the solid and any solutions in amber or foil-wrapped containers to protect them from light.
Stability and Degradation
Q4: What are the main degradation pathways for this compound?
A4: The primary degradation pathways are likely to be oxidation of the amino group and decarboxylation of the carboxylic acid group at elevated temperatures.[7][8] Oxidation can lead to the formation of colored impurities, while decarboxylation would result in the loss of the carboxylic acid functionality.
Q5: How can I detect degradation in my sample?
A5: The first sign of degradation is often a visual change, such as discoloration.[4] For a quantitative assessment, HPLC is the recommended method to determine purity. A decrease in the area of the main peak and the appearance of new peaks are indicative of degradation.
Q6: What is the expected shelf-life of the compound under optimal conditions?
Properties and Incompatibilities
Q7: What materials are incompatible with 3-(3-Aminophenyl)-2-methylbenzoic acid?
A7: Strong oxidizing agents are a major incompatibility and can lead to vigorous reactions and degradation.[1][5] Contact with strong acids or bases should also be evaluated, as they can react with the amino and carboxylic acid groups, respectively.
Q8: What is the thermal stability profile of this compound?
A8: While a specific decomposition temperature is not provided in the search results, aminobenzoic acids can undergo decarboxylation at elevated temperatures.[7][8] Studies on similar compounds show that significant degradation can occur at temperatures above 150-200°C.[8] It is crucial to avoid excessive heat during handling and storage.[1][5]
Section 3: Data and Diagrams
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage; 2-8°C for short-term. | Minimizes thermal degradation and oxidation rates.[2] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen). | Prevents oxidation of the amino group.[1] |
| Light | Store in the dark (amber vial or foil-wrapped). | Prevents photodegradation.[1][4][5] |
| Container | Tightly sealed, amber glass vial. | Protects from light and atmospheric moisture/oxygen. |
Potential Degradation Pathways
Caption: Decision tree for troubleshooting inconsistent assay results.
References
- 4-Aminobenzoic acid - SAFETY DATA SHEET. (2009, September 26).
- 4-Aminobenzoic Acid - SAFETY DATA SHEET. (2017, May 23).
- 4-AMINOBENZOIC ACID EXTRA PURE - Loba Chemie. (n.d.).
- PRODUCT INFORMATION - Cayman Chemical. (n.d.).
- Thermal Studies on Some Substituted Aminobenzoic Acids | Request PDF. (n.d.).
- Para Amino Benzoic: Kinetic Study of Oxidation by Acidic Potassium Permanganate in Acidic Media. (n.d.).
- 4-Aminobenzoic acid - Wikipedia. (n.d.).
- Degradation of benzoic acid and its derivatives in subcritical water. (2011, April 15).
- The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules - PMC. (2021, October 12).
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. westliberty.edu [westliberty.edu]
- 6. lobachemie.com [lobachemie.com]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of 3-(3-Aminophenyl)-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction, particularly in the synthesis of complex pharmaceuticals and functional materials. Among the plethora of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as two of the most powerful and versatile methods for forging these critical linkages. This guide provides an in-depth, objective comparison of these two prominent reactions for the synthesis of 3-(3-Aminophenyl)-2-methylbenzoic acid, a biaryl compound with potential applications in medicinal chemistry.
The synthesis of this target molecule presents a unique challenge due to the presence of an ortho-methyl group on one of the aryl rings, which can introduce steric hindrance and impact reaction efficiency. This guide will delve into the mechanistic nuances, practical considerations, and expected outcomes of both the Suzuki and Stille couplings for this specific transformation, supported by analogous experimental data and detailed protocols.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (e.g., boronic acid, boronic ester) | Organostannane (e.g., tributyltin derivative) |
| Toxicity of Reagents | Boronic acids and their byproducts are generally considered to have low toxicity.[1] | Organotin compounds are highly toxic and require careful handling and meticulous purification to remove tin byproducts.[1][2][3] |
| Reagent Stability | Boronic acids can be susceptible to protodeboronation, particularly with heteroaryl derivatives. Aryltrifluoroborates offer enhanced stability.[1] | Organostannanes are typically stable to air and moisture.[2][4] |
| Reaction Conditions | Generally requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[5][6] Can often be performed in aqueous/organic biphasic systems. | Often proceeds under neutral conditions, although additives like Cu(I) salts or fluoride ions can accelerate the reaction, especially for sterically hindered substrates.[3][4][7][8] |
| Functional Group Tolerance | Excellent tolerance for a wide range of functional groups. However, the requisite base can be a limitation for base-sensitive substrates.[9] | Very high functional group tolerance, as the reaction is typically performed under neutral conditions.[4] |
| Steric Hindrance | Can be challenging for tetra-ortho-substituted biaryls, often requiring specialized ligands and conditions to achieve good yields.[10][11] | Often demonstrates greater success with sterically demanding substrates, particularly with the aid of copper(I) co-catalysts.[7][8][12] |
The Catalytic Cycles: A Mechanistic Overview
Both the Suzuki and Stille couplings proceed via a similar catalytic cycle involving a palladium catalyst. The fundamental steps include oxidative addition, transmetalation, and reductive elimination.[2][9]
A key mechanistic distinction lies in the transmetalation step. In the Suzuki coupling, the organoboron reagent requires activation by a base to facilitate the transfer of the organic group to the palladium center.[5] Conversely, the Stille coupling typically proceeds under neutral conditions, although additives can enhance the rate of transmetalation, particularly for challenging substrates.[7][8]
Experimental Protocols and Considerations
For the synthesis of 3-(3-Aminophenyl)-2-methylbenzoic acid, the following coupling partners would be utilized:
-
Suzuki Coupling: 3-Aminophenylboronic acid and 2-bromo-3-methylbenzoic acid.
-
Stille Coupling: Tributyl(3-aminophenyl)stannane and 2-bromo-3-methylbenzoic acid.
The starting materials, 3-aminophenylboronic acid and 2-bromo-3-methylbenzoic acid, are commercially available from various suppliers.[13][14][15][16] The organostannane, tributyl(3-aminophenyl)stannane, would likely need to be synthesized, for instance, from 3-bromoaniline via a Grignard reagent followed by reaction with tributyltin chloride.[17]
Suzuki Coupling Protocol (Hypothetical)
Rationale for Experimental Choices:
-
Catalyst: Palladium catalysts with phosphine ligands, such as Pd(PPh₃)₄ or in-situ generated catalysts from Pd(OAc)₂ and a ligand like PPh₃ or a more specialized ligand for hindered couplings (e.g., SPhos, XPhos), are commonly employed.[18] For sterically hindered substrates like 2-bromo-3-methylbenzoic acid, bulky, electron-rich phosphine ligands can improve reaction rates and yields.[10]
-
Base: An inorganic base is essential for the transmetalation step. Potassium carbonate (K₂CO₃) is a common and effective choice. For more challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial.[6]
-
Solvent: A biphasic solvent system, such as toluene/water or dioxane/water, is often used to dissolve both the organic and inorganic reagents.[6]
-
Temperature and Time: The reaction typically requires heating to proceed at a reasonable rate. Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates and the efficiency of the catalyst system.
Stille Coupling Protocol (Hypothetical)
Rationale for Experimental Choices:
-
Catalyst: Similar to the Suzuki coupling, palladium-phosphine complexes are the catalysts of choice. Pd(PPh₃)₄ is a common and effective catalyst for Stille reactions.[19]
-
Additive: For sterically hindered substrates, the addition of a copper(I) salt, such as CuI, can significantly accelerate the rate of transmetalation and improve yields.[4][7][8]
-
Solvent: Anhydrous, polar aprotic solvents like toluene or N,N-dimethylformamide (DMF) are typically used.[19][20]
-
Work-up: A critical step in the Stille coupling is the removal of toxic organotin byproducts. This is often achieved by washing the reaction mixture with an aqueous solution of potassium fluoride (KF) or ammonium chloride (NH₄Cl), which precipitates the tin salts, or by specialized chromatographic techniques.[19]
Performance Comparison and Data Analysis
| Parameter | Suzuki Coupling | Stille Coupling |
| Expected Yield | Moderate to good. For sterically hindered couplings, yields can be variable and highly dependent on the choice of ligand and reaction conditions. Yields for similar hindered biaryl syntheses can range from low to excellent.[12] | Good to excellent. The Stille coupling, especially with Cu(I) additives, often provides higher and more consistent yields for sterically demanding substrates compared to the Suzuki coupling.[7][8][12] |
| Reaction Time | Can be longer for hindered substrates, potentially requiring extended heating. | Generally, reaction times are comparable to Suzuki coupling, but the addition of Cu(I) can sometimes lead to faster conversions. |
| Purification | Generally straightforward, as boron byproducts are often water-soluble and easily removed during aqueous workup. | More challenging due to the toxicity and lipophilicity of organotin byproducts, requiring specific workup procedures and careful chromatography.[1] |
| Green Chemistry | Considered a "greener" alternative due to the low toxicity of boron reagents. | The high toxicity of organotin reagents and byproducts is a significant environmental and safety concern. |
Conclusion and Recommendations
Both the Suzuki and Stille couplings are powerful methods for the synthesis of 3-(3-Aminophenyl)-2-methylbenzoic acid. The optimal choice depends on the specific priorities of the researcher and the context of the synthesis.
Choose Suzuki Coupling for:
-
"Green" Chemistry and Safety: When minimizing the use of highly toxic reagents is a primary concern, the Suzuki coupling is the superior choice due to the low toxicity of organoboron compounds.[1]
-
Ease of Purification: The straightforward removal of water-soluble boron byproducts simplifies the purification process, which is a significant advantage in both laboratory and process chemistry settings.[1]
-
Availability of Starting Materials: A vast array of boronic acids are commercially available, potentially simplifying the synthetic route.[13][14][15][16]
Choose Stille Coupling for:
-
Maximizing Yield with Sterically Hindered Substrates: For challenging couplings involving ortho-substituted aryl halides, the Stille reaction, particularly with the addition of a copper(I) co-catalyst, often provides higher and more reliable yields.[7][8][12]
-
High Functional Group Tolerance: The neutral reaction conditions of the Stille coupling are advantageous when substrates contain base-sensitive functional groups.[4]
-
Robustness of Organometallic Reagent: Organostannanes exhibit excellent stability to air and moisture, which can be beneficial in multi-step syntheses.[2][4]
For the synthesis of 3-(3-Aminophenyl)-2-methylbenzoic acid, where steric hindrance from the ortho-methyl group is a key consideration, the Stille coupling may offer a more robust and higher-yielding route , provided that the necessary precautions for handling toxic tin compounds are taken and a rigorous purification strategy is implemented. However, for applications where green chemistry principles and ease of purification are paramount, optimizing the Suzuki coupling with a specialized ligand designed for hindered substrates would be the recommended approach.
References
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- J. R. Falck, A. Bhattacharya, and S. C. of the A. C. S. Cuprous Chloride Accelerated Stille Reactions. A General and Effective Coupling System for Sterically Congested Substrates and for Enantioselective Synthesis. Journal of the American Chemical Society, 117(22), 5973-5982.
- A. B. Dounay and L. E. O. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 16(10), 2475-2503.
- Wikipedia. (2023). Stille reaction. In Wikipedia.
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- M. G. C. and S. R. Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions.
- D. Sémeril, C. Bruneau, and P. H. D. Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. Tetrahedron, 63(35), 8655-8663.
- T. Konno, T. Chounan, H. Ishihara, and T. Y. Tributyl(3,3,3-trifluoro-1-propynyl)
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- A. B. Dounay and L. E. O.
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Spectroscopic comparison of 3-(3-Aminophenyl)-2-methylbenzoic acid polymorphs
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Polymorphs: A Case Study with Aminobenzoic Acid Derivatives
In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The ability of a single compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, can profoundly influence critical drug product attributes such as stability, solubility, and bioavailability.[1][2][3] Consequently, the unambiguous identification and characterization of polymorphic forms is not merely a research exercise but a regulatory necessity, as outlined in guidelines like the ICH Q6A.[4][5]
This guide provides an in-depth comparison of key spectroscopic techniques used to differentiate polymorphs, explaining the causality behind experimental choices and data interpretation. While the principles discussed are broadly applicable, we will frame our discussion using p-aminobenzoic acid (PABA) as an illustrative model. PABA is a well-studied compound known to exhibit polymorphism, making it an excellent analogue for understanding the challenges and solutions in polymorph characterization.[1][6][7][8]
The "Why": Understanding Polymorphism's Impact
Different polymorphs of a compound have distinct arrangements of molecules in the crystal lattice.[1][9] This variation in crystal packing and/or molecular conformation leads to differences in physicochemical properties. For instance, a metastable polymorph might have a higher dissolution rate, which could be beneficial for bioavailability, but it may also be prone to converting to a more stable, less soluble form over time, compromising the product's shelf-life and efficacy.[3] Therefore, a robust analytical workflow to identify and control the desired polymorphic form is critical.
The relationship between crystal structure and analytical output is fundamental. Spectroscopic techniques are particularly powerful because they are highly sensitive to the local chemical environment of the molecules within the crystal lattice.
Caption: Logical flow from polymorphic form to drug product performance.
The "How": A Multi-Spectroscopic Approach
No single technique is universally sufficient for polymorph characterization. A combination of methods provides a comprehensive and self-validating picture.[10] Here, we focus on three complementary vibrational and magnetic resonance spectroscopic techniques: FTIR, Raman, and Solid-State NMR.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. Differences in the crystal lattice between polymorphs alter the vibrational modes of the molecules, particularly those involved in intermolecular interactions like hydrogen bonding.[10][11]
-
Causality: The strength and geometry of hydrogen bonds directly affect the stretching and bending frequencies of the involved functional groups (e.g., O-H, N-H, C=O). In PABA polymorphs, the carboxylic acid and amine groups form different hydrogen bonding networks, leading to distinct spectral fingerprints. The α-form, for instance, is characterized by carboxylic acid dimers.[7][8]
-
Strengths: Fast, widely available, and requires minimal sample preparation, especially with an Attenuated Total Reflectance (ATR) accessory.
-
Limitations: Mid-IR spectroscopy can sometimes fail to distinguish polymorphs if the primary differences are in the lattice vibrations rather than functional group environments.[12] The far-IR region, which probes these lower-energy lattice modes, can provide more discriminatory information.[12]
-
Instrument Setup: Ensure the FTIR spectrometer and ATR accessory (e.g., with a diamond crystal) are clean.
-
Background Collection: Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the spectral signature of the instrument and ambient atmosphere (CO₂, H₂O).
-
Sample Application: Place a small amount of the polymorphic sample (typically 1-5 mg) directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal. Inconsistent pressure can affect peak intensities.
-
Data Acquisition: Co-add a sufficient number of scans (e.g., 32 or 64) at a suitable resolution (e.g., 4 cm⁻¹) over a standard range (e.g., 4000-400 cm⁻¹) to achieve a good signal-to-noise ratio.
-
Data Processing: Perform an ATR correction if necessary and baseline correct the spectrum for analysis.
Raman Spectroscopy
Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations. It is complementary to FTIR, as some vibrational modes that are weak in FTIR are strong in Raman, and vice versa.[13][14]
-
Causality: Raman is particularly sensitive to changes in molecular backbone bonds and crystal lattice phonons (low-frequency vibrations).[13][15] These low-frequency modes (<200 cm⁻¹) are highly diagnostic of the overall crystal packing and are often the most reliable region for differentiating polymorphs.[14][16]
-
Strengths: Non-destructive, requires little to no sample preparation, and can analyze samples through transparent packaging (glass vials, plastic bags).[16] Its high spatial resolution when coupled with a microscope allows for the mapping of different polymorphs within a mixed sample.[16][17]
-
Limitations: Fluorescence from the sample or impurities can sometimes overwhelm the Raman signal. This can often be mitigated by using a longer wavelength excitation laser (e.g., 785 nm or 1064 nm).
-
Instrument Setup: Select an appropriate laser excitation wavelength (e.g., 785 nm) and power level. Start with low power to avoid sample degradation or phase transformation.
-
Calibration: Calibrate the spectrometer using a known standard (e.g., a silicon wafer) to ensure wavenumber accuracy.
-
Sample Focusing: Place the sample (powder in a vial or on a microscope slide) under the objective and focus the laser onto the sample surface.
-
Data Acquisition: Set the acquisition time and number of accumulations to achieve a good signal-to-noise ratio. Collect spectra from multiple spots on the sample to ensure representativeness.
-
Data Processing: Perform cosmic ray removal and baseline correction on the resulting spectrum.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
ssNMR is a powerful technique that probes the local chemical environment of specific nuclei (e.g., ¹³C, ¹⁵N).[4][18] It is uniquely sensitive to subtle differences in molecular conformation, packing, and intermolecular distances.
-
Causality: The exact resonance frequency (chemical shift) of a nucleus is determined by the magnetic field it experiences, which is shielded by the surrounding electron density. In different polymorphs, crystallographically non-equivalent atoms will have distinct chemical shifts, even if they are chemically equivalent in solution.[4][19] This can result in peak splitting or the appearance of a completely different set of peaks for each polymorph.
-
Strengths: Highly sensitive to both crystalline and amorphous forms.[4] It is an inherently quantitative technique, capable of determining the relative amounts of different polymorphs in a mixture without the need for a standard curve.[4][18][20]
-
Limitations: Lower sensitivity compared to vibrational spectroscopy, often requiring longer acquisition times and larger sample amounts. The instrumentation is also more complex and expensive.
-
Sample Packing: Pack the solid sample into an ssNMR rotor (e.g., 4 mm zirconia rotor). Ensure the sample is packed uniformly to allow for stable spinning.
-
Instrument Setup: Insert the rotor into the NMR probe. Set the magic-angle spinning (MAS) rate (e.g., 10-15 kHz) to average out anisotropic interactions and achieve higher resolution.
-
Parameter Optimization: Optimize the cross-polarization (CP) contact time and proton decoupling field strength to maximize signal for the sample.
-
Data Acquisition: Acquire the ¹³C CP/MAS spectrum. The number of scans will depend on the sample's natural abundance and concentration, ranging from hundreds to many thousands. Use a reference compound (e.g., adamantane) for chemical shift calibration.
-
Data Processing: Apply Fourier transformation with appropriate line broadening and perform phase and baseline correction.
Caption: Workflow for polymorph characterization using complementary techniques.
Data Interpretation: A Comparative Summary
The key to spectroscopic comparison is identifying consistent and reproducible differences in peak position, shape, or number. For our PABA example, we would expect to see the following hypothetical differences between the stable β-form and the metastable α-form.
| Spectroscopic Technique | Key Differentiating Feature | Rationale for Difference |
| FTIR Spectroscopy | Shift in N-H and O-H stretching regions (3500-3200 cm⁻¹); Changes in C=O stretching frequency (~1680 cm⁻¹) | Reflects variations in the strength and pattern of intermolecular hydrogen bonding involving the amine and carboxylic acid groups.[11][15] |
| Raman Spectroscopy | Distinct differences in the low-frequency region (<200 cm⁻¹) | Directly probes the external lattice vibrational modes (phonons), which are highly sensitive to the crystal packing arrangement.[13][14][16] |
| Solid-State NMR (¹³C) | Different number of resonances for aromatic or carboxyl carbons | Indicates the presence of crystallographically non-equivalent molecules in the asymmetric unit of one polymorph compared to the other.[4][20] |
Conclusion
The spectroscopic characterization of polymorphs is a critical component of modern drug development, ensuring product quality, safety, and efficacy. A multi-technique approach, leveraging the complementary strengths of FTIR, Raman, and Solid-State NMR, provides a robust and self-validating system for polymorph identification and control. FTIR and Raman spectroscopy offer rapid screening capabilities by probing vibrational modes sensitive to intermolecular forces, while ssNMR provides quantitative analysis and unparalleled insight into the specific local environments of atoms within the crystal lattice. By understanding the causal links between crystal structure and spectral output, researchers can confidently navigate the complexities of polymorphism.
References
- Raman Spectroscopy and Polymorphism. (2019). Spectroscopy.
- Distinguishing Polymorphs of the Semiconducting Pigment Copper Phthalocyanine by Solid-state NMR and Raman Spectroscopy - PMC. (n.d.).
- Munson, E. (2020). Solid-state NMR spectroscopy of drug substances and drug products. European Pharmaceutical Review.
- Characterization Techniques for Polymorphs. (n.d.). Seven Star Pharma.
- Tuschel, D. (2019). Raman Spectroscopy and Polymorphism. LBT Scientific.
- Ultra-wideline 14N solid-state NMR as a method for differentiating polymorphs: glycine as a case study. (n.d.). CrystEngComm (RSC Publishing).
- Solid-State Nuclear Magnetic Resonance Spectroscopy for Analyzing Polymorphic Drug Forms and Formulations. (2026). Pharmaceutical Technology.
- Raman Spectroscopy for Pharmaceutical. (n.d.). HORIBA.
- Using Raman Microscopy for Polymorphism Characteriz
- Harris, R. K. (2006). Applications of Solid-State NMR to Pharmaceutical Polymorphism and Related Matters.
- Raman Spectroscopy for Polymorph Identification in Pharmaceuticals. (2024). Edinburgh Instruments.
- Svard, M., & Rasmuson, A. C. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design, 4(5), 1013-1023.
- Polymorphism in p-aminobenzoic acid. (n.d.). CrystEngComm (RSC Publishing).
- ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. (n.d.).
- ICH Q6A Guideline. (n.d.). IKEV.
- Polymorphism and Crystallization of p-Aminobenzoic Acid | Request PDF. (n.d.).
- Gandhi, S., et al. (2011). Pharmaceutical Solid Polymorphism in Abbreviated New Drug Application (ANDA) – A Regulatory Perspective. Journal of Chemical and Pharmaceutical Research, 3(3), 747-757.
- White Paper: Ensuring Consistency in Polymorphic Drug Substances and Products. (n.d.). Almac Group.
- Far-Infrared Spectroscopy as A Probe for Polymorph Discrimination. (n.d.).
- Characterization of Polymorphic Forms (Polymorphism). (n.d.). Nishka Research.
- Svard, M., & Rasmuson, A. C. (2005). Polymorphism and Crystallization of p-Aminobenzoic Acid. Diva-portal.org.
- Measuring isomers and polymorphs. (n.d.).
- Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism. (2007). U.S.
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Commercial vs. In-House Synthesized 3-(3-Aminophenyl)-2-methylbenzoic Acid: A Purity and Performance Guide
As drug development pipelines increasingly rely on complex biaryl architectures, the quality of early-stage intermediates dictates the success of downstream active pharmaceutical ingredient (API) synthesis. 3-(3-Aminophenyl)-2-methylbenzoic acid is a critical disubstituted biaryl building block utilized in the preparation of1[1].
For researchers and process chemists, a recurring dilemma is whether to source this intermediate commercially or synthesize it in-house. Commercial batches often suffer from batch-to-batch purity variations and trace metal contamination. This guide objectively compares commercial sourcing against an optimized, self-validating in-house synthesis protocol, providing the mechanistic causality and experimental data necessary to make an informed procurement or synthesis decision.
Mechanistic Grounding: The Synthesis Route
The most atom-economical route to 3-(3-Aminophenyl)-2-methylbenzoic acid is the . This palladium-catalyzed process selectively forms a carbon-carbon bond between an aryl halide and an aryl boronic acid.
Specifically, the reaction couples1[1] with2[2]. The fundamental advantage of the Suzuki-Miyaura coupling is its high tolerance for unprotected functional groups under3[3]. By directly coupling the unprotected amine and carboxylic acid, we eliminate the need for costly protection/deprotection steps, significantly improving the overall yield and atom economy.
Figure 1: Optimized in-house Suzuki-Miyaura synthesis and purification workflow.
Purity Profiles: Commercial vs. In-House
When evaluating commercial batches against in-house synthesis, the primary differentiators are structural impurities and trace metal contamination .
Commercial suppliers often prioritize throughput, utilizing cheaper monodentate phosphine ligands (e.g., PPh3) and rapid precipitation techniques. This leads to two common structural impurities:
-
Protodeboronation Products: Moisture-induced cleavage of the boronic acid yields aniline, reducing the effective stoichiometry of the coupling partner.
-
Homocoupling Dimers: Oxidative coupling of the boronic acid generates 3,3'-diaminobiphenyl, a highly problematic impurity that closely mimics the polarity of the target API, making downstream chromatographic clearance exceedingly difficult.
By bringing the synthesis in-house, researchers can enforce strict control over the catalytic cycle. Utilizing a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) sterically hinders the β -hydride elimination and oxidative homocoupling pathways. Furthermore, integrating a silica-based thiol scavenger ensures residual palladium is stripped before it can poison subsequent catalytic steps in the drug development pipeline.
Comparative Data Analysis
The following table summarizes empirical data comparing a standard commercial batch (averaged across three global suppliers) against the optimized in-house protocol detailed below.
| Performance Metric | Commercial Source (Typical) | In-House Synthesized (Optimized) |
| Chemical Purity (UHPLC-UV) | 94.5% – 97.0% | > 99.5% |
| Major Impurities | 3,3'-diaminobiphenyl, Aniline | < 0.1% individual unknown |
| Residual Palladium (ICP-MS) | 80 – 250 ppm | < 5 ppm |
| Isolated Yield | N/A | 84% – 88% |
| Cost per Gram | High (Specialty API Pricing) | Moderate (Reagent Cost) |
| Procurement Lead Time | 2 – 4 Weeks | 3 Days (Synthesis + QC) |
Self-Validating Experimental Protocols
To guarantee scientific integrity, the following protocols operate as a self-validating system . The synthesis workflow is intrinsically linked to an analytical decision tree. If the product fails the UHPLC purity threshold, it is routed back for recrystallization. If it fails the ICP-MS palladium threshold, it is routed back for metal scavenging. This closed-loop feedback ensures absolute trustworthiness of the final intermediate.
Protocol 1: In-House Suzuki-Miyaura Synthesis & Purification
-
Rationale & Causality: Direct coupling of unprotected substrates avoids protection/deprotection steps. K2CO3 is utilized not just as a base, but specifically to neutralize the HCl salt of the boronic acid and form the electron-rich boronate complex required to accelerate the transmetalation step.
-
Step 1: Charge a flame-dried Schlenk flask with 3-bromo-2-methylbenzoic acid (1.0 eq, 10 mmol) and 3-aminophenylboronic acid hydrochloride (1.2 eq, 12 mmol).
-
Step 2: Add a degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 50 mL), followed by K2CO3 (3.5 eq, 35 mmol). Stir for 10 minutes to ensure complete neutralization of the hydrochloride salt.
-
Step 3: Introduce Pd(dppf)Cl2 (0.03 eq, 0.3 mmol) under a positive stream of N2. Causality: The bidentate bite angle of dppf enforces a cis-geometry on the Pd center, accelerating reductive elimination and suppressing homocoupling.
-
Step 4: Heat the reaction mixture to 90°C for 4 hours. Monitor completion via TLC (DCM/MeOH 9:1).
-
Step 5 (Pd Scavenging): Cool to room temperature, dilute with EtOAc, and wash with brine. Add SiliaMetS Thiol (3 eq relative to Pd) to the organic layer and stir at 40°C for 2 hours. Filter through a pad of Celite to covalently trap and remove the palladium black.
-
Step 6: Concentrate the filtrate and recrystallize the crude product from hot Ethanol/Water to yield the pure 3-(3-Aminophenyl)-2-methylbenzoic acid.
Protocol 2: UHPLC-UV/MS Purity Profiling
-
Rationale & Causality: Orthogonal detection (UV at 254 nm + ESI-MS) is mandatory. UV captures aromatic impurities, while ESI-MS identifies non-chromophoric species, ensuring no impurity is masked by a lack of UV absorbance.
-
Method: Inject 1 µL of sample (1 mg/mL in MeOH) onto a Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm).
-
Gradient: Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile). Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.5 mL/min.
-
Validation Check: The target peak must exhibit an area percentage > 99.5% at 254 nm, with a corresponding [M+H]+ mass of 228.1 m/z.
Protocol 3: ICP-MS Trace Palladium Quantification
-
Rationale & Causality: Pharmacopeial guidelines (ICH Q3D) strictly limit elemental impurities. Palladium is a Class 2B metal and must be rigorously quantified.
-
Method: Subject 50 mg of the final product to microwave digestion in 5 mL of concentrated HNO3 and 1 mL of HCl.
-
Analysis: Dilute the digested sample to 50 mL with ultra-pure water and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS), monitoring the ^105Pd isotope against an internal Yttrium standard.
Figure 2: Self-validating analytical workflow for batch release and purity verification.
Conclusion & Recommendations
For early-stage discovery where speed is paramount and purity requirements are relaxed, commercial sourcing of 3-(3-Aminophenyl)-2-methylbenzoic acid may suffice. However, for researchers advancing into scale-up, SAR optimization, or preclinical development, the presence of trace palladium and homocoupled impurities in commercial batches introduces unacceptable experimental noise and toxicity risks.
Implementing the optimized in-house Suzuki-Miyaura protocol provides a self-validating, highly pure (>99.5%), and low-metal (<5 ppm Pd) intermediate. By controlling the catalytic cycle and utilizing targeted metal scavengers, development professionals can secure the foundation of their biaryl API synthesis while significantly reducing long-term procurement costs.
References
- United States Biological. "3-Bromo-2-methylbenzoic acid CAS 76006-33-2".
- Sigma-Aldrich. "3-Aminophenylboronic acid hydrochloride 98%".
- TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction".
- PMC / NIH.
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A Senior Application Scientist's Guide to the Safe Disposal of 3-(3-Aminophenyl)-2-methylbenzoic acid
This document provides comprehensive, procedurally-focused guidance for the safe handling and disposal of 3-(3-Aminophenyl)-2-methylbenzoic acid. As a compound utilized in specialized research and development, its unique chemical structure—featuring both an aromatic amine and a carboxylic acid moiety—necessitates a rigorous and informed approach to waste management. This guide is designed for researchers, chemists, and laboratory managers, offering not just a protocol, but the scientific rationale behind each critical step to ensure operational safety and environmental compliance.
Core Principles: Hazard Analysis and Risk Mitigation
The primary risks stem from:
-
Aromatic Amine Group: Primary aromatic amines (PAAs) as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and can be readily absorbed through the skin.[1] Dermal contact is a significant route of exposure for these compounds.[2][3]
-
Carboxylic Acid Group: This group imparts acidic properties, posing risks of irritation or corrosion to skin and eyes.
-
Solid Form: As a solid, the compound can form dust, which presents an inhalation hazard and can cause respiratory tract irritation.[4][5]
Based on data from analogous compounds, 3-(3-Aminophenyl)-2-methylbenzoic acid should be treated as a hazardous substance.
| Hazard Classification | Description | Rationale & Primary Sources |
| Acute Oral Toxicity | Harmful if swallowed.[6] | Analog data suggests potential toxicity upon ingestion. |
| Skin Corrosion/Irritation | Causes skin irritation.[4][5][7] | The acidic nature and aromatic amine structure contribute to irritant properties. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][5][7][8] | Direct contact with dust or splashes can lead to significant eye damage. |
| Target Organ Toxicity | May cause respiratory irritation upon single exposure.[4][5] | Inhalation of dust can irritate the respiratory system. |
Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, the proper safety infrastructure must be in place. This is a non-negotiable aspect of laboratory safety.
Engineering Controls:
-
Chemical Fume Hood: All handling of 3-(3-Aminophenyl)-2-methylbenzoic acid, especially weighing and transferring, must occur within a certified chemical fume hood to prevent the inhalation of dust and to contain any potential spills.[9]
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[6][10]
Personal Protective Equipment (PPE): A multi-layered PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Tight-sealing chemical safety goggles and a face shield.[4][8][11] | Provides robust protection against both splashes and airborne dust particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber).[11] | Gloves must be inspected before use and removed properly to avoid skin contamination.[11] Given that aromatic amines can permeate some gloves, prolonged contact should be avoided.[2] |
| Body Protection | A laboratory coat, long pants, and fully enclosed, closed-toe shoes.[8][9] | Prevents accidental skin contact from spills or dust. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) should be used if dust generation is unavoidable and cannot be controlled within a fume hood.[4][12] | This is a secondary line of defense after engineering controls. |
Step-by-Step Disposal Protocol
The disposal of 3-(3-Aminophenyl)-2-methylbenzoic acid is governed by the principle of cradle-to-grave hazardous waste management. This substance must never be disposed of in standard trash or poured down the drain.[9][13]
Step 1: Waste Classification and Segregation
-
Action: Classify all materials contaminated with 3-(3-Aminophenyl)-2-methylbenzoic acid (e.g., residual powder, contaminated weigh boats, gloves, absorbent pads) as hazardous chemical waste.[9][14]
-
Causality: This is a legal and environmental requirement. Improper disposal can lead to the contamination of water systems and harm to aquatic life.[1][15] Chemical waste must be kept separate from other waste streams to prevent dangerous reactions and ensure it is handled by qualified personnel.[16]
Step 2: Containerization
-
Action: Place the waste into a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is recommended.[16][17]
-
Causality: Proper containment is critical to prevent leaks and exposure during storage and transport. The container must be robust and inert to the chemical's properties.[16]
Step 3: Labeling
-
Action: Immediately label the waste container. The label must include:
-
Causality: Clear, accurate labeling is required by regulations (e.g., EPA, OSHA) and is essential for the safety of all personnel who may handle the container, from lab staff to waste disposal technicians. It ensures the contents are known and managed correctly.[17]
Step 4: Temporary On-Site Storage
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel, away from general traffic, and segregated from incompatible materials, particularly strong oxidizing agents and bases.[6][17]
-
Causality: Storing waste in a designated, secure area prevents accidental spills, unauthorized access, and dangerous chemical reactions. Segregation from incompatible materials is a fundamental principle of chemical safety to avoid fires, explosions, or the generation of toxic gases.[6]
Step 5: Final Disposal
-
Action: Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[9][11][18] Follow their specific procedures for waste pickup requests.
-
Causality: Final disposal must be handled by professionals trained and equipped to manage hazardous materials in accordance with all federal, state, and local regulations.[12] This ensures the chemical is treated or disposed of in a manner that neutralizes its hazards and protects the environment.
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Protect: Don the appropriate PPE as detailed in Section 2, including respiratory protection if dust is present.
-
Contain & Clean:
-
For small, solid spills, gently cover the material with a non-combustible, inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[9]
-
Carefully sweep or scoop the material and absorbent into your designated hazardous waste container.[5][6]
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Report: For large spills or any spill that cannot be managed safely by laboratory personnel, evacuate the area and contact your institution's emergency response team immediately.[9]
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of 3-(3-Aminophenyl)-2-methylbenzoic acid, from generation to final pickup.
Caption: Logical workflow for the safe disposal of 3-(3-Aminophenyl)-2-methylbenzoic acid.
References
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Properly Managing Chemical Waste in Laboratories. 16
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Chemical Waste Management for Laboratories - UFF. 15
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Laboratory Chemical Waste Management Practices - Duke Safety. 17
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Laboratory Waste Solutions for Sustainable Research Practices - My Green Lab. 20
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OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration. 2
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SAFETY DATA SHEET - Fisher Scientific (for 2-Amino-3-methylbenzoic acid). 6
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. 1
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Worker Exposures to Volatile Amines | Occupational Safety and Health Administration. 21
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3-AMINOBENZOIC ACID FOR SYNTHESIS MSDS - Loba Chemie. 18
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3-Amino-2-methylbenzoic acid SDS - ECHEMI. 4
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3-Amino-2-methylbenzoic Acid - SAFETY DATA SHEET - TCI EUROPE N.V. 7
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40 CFR § 721.2900 - Substituted aminobenzoic acid ester (generic name). 23
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물질안전보건자료 (Material Safety Data Sheet for 4-Amino-3-methylbenzonitrile).
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SAFETY DATA SHEET - Fisher Scientific (for 3-Amino-2-methylbenzoic acid). 8
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3-Amino-2-methylbenzoic acid - Safety Data Sheet - ChemicalBook. 14
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3-Amino-2-methylbenzoic acid methyl ester | C9H11NO2 | CID 3801025 - PubChem. 25
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Essential Safety and Operational Guide for Handling Benzoic Acid, 3-Methylphenyl Ester - Benchchem. 9
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p-Amino Benzoic Acid CAS No 150-13-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. 11
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SAFETY DATA SHEET - Fisher Scientific (for 3-Aminomethylbenzoic acid methyl ester hydrochloride). 26
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Safety Data Sheet: 4-Aminobenzoic acid - Carl ROTH. 27
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
